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  • Product: Hexaketocyclohexane octahydrate
  • CAS: 527-31-1; 7255-28-9

Core Science & Biosynthesis

Foundational

Unmasking the Misnomer: Crystal Structure Analysis and Structural Elucidation of "Hexaketocyclohexane Octahydrate"

Target Audience: Materials Scientists, Crystallographers, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary: The Chemical Paradox For decades, chemical catalogs have supplied a precu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Crystallographers, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary: The Chemical Paradox

For decades, chemical catalogs have supplied a precursor under the nomenclature "hexaketocyclohexane octahydrate" (or triquinoyl octahydrate), purportedly representing a cyclohexane ring fully oxidized into six ketone groups ( C6​O6​ ), co-crystallized with eight water molecules. However, as a Senior Application Scientist specializing in structural elucidation, I frequently encounter legacy nomenclatures that obscure the true physical chemistry of a material.

The theoretical neutral C6​O6​ molecule is highly unstable under standard conditions. The coexistence of six highly electrophilic carbonyl groups creates immense electrostatic repulsion and a strong tendency toward decarbonylation (loss of CO) [1]. When exposed to moisture, these carbonyl carbons undergo rapid, exhaustive nucleophilic attack by water. The result is the complete saturation of the C=O bonds to form a six-fold geminal diol.

Consequently, definitive crystallographic and spectroscopic analyses have proven that the commercially available compound is actually dodecahydroxycyclohexane dihydrate ( C6​(OH)12​⋅2H2​O ) [2]. Understanding this structural reality is not merely an academic exercise; it is a critical prerequisite for researchers utilizing this compound as a precursor in the synthesis of complex organic electronic materials, such as hexaazatriphenylenehexacarbonitrile (HAT-CN).

Thermodynamic Pathway and Structural Causality

To understand why the hexaketone does not exist in the solid state, we must examine the thermodynamics of hydration. The transformation from a polyketone to a polyol is driven by the minimization of lattice energy through hydrogen bonding.

G C6O6 Theoretical C6O6 (Highly Electrophilic Carbonyls) H2O Nucleophilic Hydration (Ambient Moisture/Solvent) C6O6->H2O Electrostatic Instability GemDiol Geminal Diol Formation (sp2 to sp3 Hybridization) H2O->GemDiol Saturation of C=O Hbond Extensive 3D H-Bonding (16 Donors, 14 Acceptors) GemDiol->Hbond Intermolecular Interactions Stable Stable Crystal Lattice (C6(OH)12 · 2H2O) Hbond->Stable Lattice Energy Minimization

Caption: Thermodynamic pathway from theoretical hexaketocyclohexane to the stable dihydrate lattice.

The resulting C6​(OH)12​⋅2H2​O lattice is stabilized by an extraordinary three-dimensional network of intermolecular hydrogen bonds, resulting in one of the highest densities recorded for an organic material containing only carbon, hydrogen, and oxygen ( ∼1.926 g/cm3 ) [3].

Comparative Physicochemical and Crystallographic Data

The accurate identification of dodecahydroxycyclohexane dihydrate allows for a precise characterization of its properties. The table below summarizes the quantitative structural divergence between the legacy theoretical model and the experimentally validated crystal structure.

PropertyTheoretical HexaketocyclohexaneExperimental Dodecahydroxycyclohexane Dihydrate
Molecular Formula C6​O6​ C6​H16​O14​ ( C6​(OH)12​⋅2H2​O )
Molecular Weight 168.06 g/mol 312.18 g/mol
Functional Groups Ketones ( >C=O )Geminal Diols ( −C(OH)2​ )
Crystal System N/A (Unstable)Triclinic
Space Group N/A P1ˉ
Unit Cell Parameters N/A a=6.1829A˚,b=7.0696A˚,c=7.3023A˚
Unit Cell Angles N/A α=70.443∘,β=80.153∘,γ=63.973∘
Density (Ambient) N/A 1.926 g/cm3
Z / Z' N/A1 / 0.5

Experimental Framework: Crystallographic Elucidation

To definitively prove the structure, a self-validating workflow combining Single-Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD), and solid-state Nuclear Magnetic Resonance (NMR) must be employed.

Protocol: Structure Determination via X-Ray Diffraction

Step 1: Crystal Growth & Selection

  • Action: Dissolve the commercial precursor in hot, anhydrous methanol. Allow the solution to undergo slow solvent evaporation at 25°C.

  • Causality: Slow evaporation maintains thermodynamic control over the nucleation process. This minimizes the kinetic trapping of lattice defects, ensuring the formation of highly ordered, colorless triclinic prisms required for resolving complex hydrogen-bond networks.

Step 2: Cryogenic Data Collection

  • Action: Mount a suitable single crystal ( 0.1×0.1×0.1 mm ) on a goniometer using a cryoloop and perfluoropolyether oil. Cool the sample to 130 K under a continuous nitrogen stream.

  • Causality: Cryogenic temperatures significantly reduce atomic thermal vibrations (Debye-Waller factors). This enhances high-angle diffraction intensities, which is absolutely critical for accurately locating highly mobile, low-electron-density atoms like hydrogen.

Step 3: Structure Solution (Direct Methods)

  • Action: Irradiate the crystal with monochromatic Mo-K α radiation ( λ=0.71073A˚ ). Record the diffraction pattern and solve the phase problem using direct-space genetic algorithms or standard direct methods (e.g., SHELXT).

  • Causality: Direct methods rely on statistical relationships between the intensities of diffracted beams to reconstruct the electron density map, revealing the cyclohexane backbone and the 12 attached oxygen atoms.

Step 4: Rietveld Refinement for H-Bond Disorder (PXRD)

  • Action: Collect high-resolution PXRD data on the bulk powder. Apply Rietveld refinement to model the hydrogen atom positions.

  • Causality: The asymmetric unit contains 16 O–H donors and 14 oxygen acceptors, leading to multiple permutations for intermolecular hydrogen bonding. Because protons in the geminal diol and hydration waters exhibit static and dynamic disorder, Rietveld refinement on bulk powder provides a statistically averaged, thermodynamically accurate model of the 3D network that single-crystal data alone might over-parameterize [3].

G Start Commercial Precursor (Assumed C6O6) SCXRD Cryogenic SCXRD (Heavy Atom Backbone) Start->SCXRD Single Crystal PXRD High-Res PXRD (Bulk Phase Purity) Start->PXRD Bulk Powder NMR Solid-State 13C NMR (Orthogonal Validation) Start->NMR Spectroscopic Rietveld Rietveld Refinement (Resolve H-Bond Disorder) SCXRD->Rietveld Initial Model PXRD->Rietveld Diffraction Data Conclusion Confirmed Structure: C6(OH)12 · 2H2O Rietveld->Conclusion 3D Network NMR->Conclusion sp3 Carbon Proof

Caption: Workflow for the structural elucidation and validation of dodecahydroxycyclohexane dihydrate.

Orthogonal Validation: Solid-State NMR Spectroscopy

To ensure the structural assignment is an airtight, self-validating system, crystallographic data must be corroborated by spectroscopic evidence.

If the material were genuinely hexaketocyclohexane ( C6​O6​ ), solid-state 13C Magic Angle Spinning (MAS) NMR would exhibit a distinct, highly deshielded resonance in the carbonyl region (typically between 180–190 ppm).

However, experimental 13C NMR spectra of the commercial material reveal a complete absence of peaks in the >180 ppm range. Instead, a strong isotropic chemical shift is observed exclusively at 94–97 ppm [4].

  • Causality: A chemical shift of 94-97 ppm is the exact spectroscopic signature of an sp3 -hybridized carbon atom bonded to two highly electronegative oxygen atoms. This orthogonal data definitively proves that the cyclohexane ring is fully saturated with geminal diols, completely ruling out the presence of ketone functionalities in the solid state.

Conclusion and Implications for Synthesis

The misidentification of dodecahydroxycyclohexane dihydrate as "hexaketocyclohexane octahydrate" is one of modern chemistry's most persistent legacy errors. For drug development professionals and materials scientists, recognizing this distinction is paramount. When utilizing this compound in condensation reactions—such as refluxing with diaminomaleonitrile in glacial acetic acid to synthesize hexaazatriphenylenehexacarbonitrile (HAT-CN)—researchers must account for the in situ dehydration of the geminal diols to transient carbonyls, rather than assuming they are reacting with a pre-formed polyketone. Accurate stoichiometric calculations and mechanistic models depend entirely on this corrected structural framework.

References

  • PubChem: Dodecahydroxycyclohexane dihydrate National Center for Biotechnology Information (NIH) URL:[Link]

  • Structure Determination from Powder X-ray Diffraction Data of a New Polymorph of a High-Density Organic Hydrate Material, with an Assessment of Hydrogen-Bond Disorder by Rietveld Refinement Crystal Growth & Design, ACS Publications URL:[Link]

  • Revisiting the Hitherto Elusive Cyclohexanehexone Molecule: Bulk Synthesis, Mass Spectrometry, and Theoretical Studies The Journal of Physical Chemistry Letters, ACS Publications URL:[Link]

  • Cyclohexanehexone Wikipedia, The Free Encyclopedia URL:[Link]

Exploratory

thermodynamic properties of hexaketocyclohexane octahydrate

An In-depth Technical Guide to the Thermodynamic Properties of Dodecahydroxycyclohexane Dihydrate (Formerly Hexaketocyclohexane Octahydrate) Abstract This technical guide provides a comprehensive analysis of the thermody...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Properties of Dodecahydroxycyclohexane Dihydrate (Formerly Hexaketocyclohexane Octahydrate)

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic properties of the compound commonly, yet mistakenly, known as hexaketocyclohexane octahydrate. We begin by elucidating its true chemical identity, dodecahydroxycyclohexane dihydrate, as confirmed by modern analytical techniques.[1][2] This structural clarification is paramount for an accurate interpretation of its physical and chemical behavior. The guide delves into the compound's thermal stability and multi-step decomposition pathway, offering detailed, field-proven protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational knowledge with practical, step-by-step methodologies to ensure robust and reproducible experimental outcomes.

Structural Elucidation: From a Misnomer to Molecular Reality

For decades, the compound with CAS number 527-31-1 was referred to as hexaketocyclohexane octahydrate or triquinoyl octahydrate.[3] However, this nomenclature, suggesting a polyketone with eight water molecules of crystallization, is incorrect. Definitive single-crystal X-ray diffraction studies have revealed that the six ketone groups of the putative cyclohexanehexone are fully hydrated to form a geminal diol structure.[2] The crystal lattice incorporates two additional water molecules, establishing its correct identity as dodecahydroxycyclohexane dihydrate with the molecular formula C₆H₁₂O₁₂·2H₂O.[3] This structural reality—a highly hydroxylated aliphatic ring rather than a polyketone—is critical for understanding its thermodynamic properties, solubility, and reactivity, particularly its role as a precursor in the synthesis of complex molecules like hexaazatriphenylenehexacarbonitrile (HAT-CN).[4][5]

Core Physicochemical Properties

A summary of the key physicochemical properties, reflecting its correct structure, is presented below.

PropertyValueSource(s)
Correct Molecular Formula C₆H₁₆O₁₄ (C₆H₁₂O₁₂·2H₂O)[6]
Historical Molecular Formula C₆O₆·8H₂O[4][7]
Molecular Weight 312.18 g/mol [7]
CAS Number 527-31-1[4][7]
Appearance Colorless to beige powder, crystals, or prisms[3][4]
Melting Point ~99-100 °C (with decomposition)[2][3][4][8]
Storage Conditions 2-8°C, in a dry, well-ventilated place[4][6]

Thermal Stability and Decomposition Pathway

Dodecahydroxycyclohexane dihydrate does not exhibit a true melting point; instead, it undergoes thermal decomposition at approximately 99-100°C.[2][4] This process is not a simple, single-stage event. Understanding the sequence is crucial for applications where the material is subjected to heating, such as in chemical synthesis, to prevent unwanted degradation of the starting material. The decomposition proceeds through a distinct, two-stage pathway.

  • Dehydration: The initial phase involves the endothermic loss of the two molecules of water of hydration from the crystal lattice.[2] This desolvation step occurs at the lower end of the decomposition temperature range.

  • Molecular Decomposition: Following dehydration, the core dodecahydroxycyclohexane molecule becomes unstable and decomposes. This second stage involves the breakdown of the C-C backbone, leading to the formation of gaseous byproducts, primarily carbon monoxide (CO) and carbon dioxide (CO₂).[2]

This multi-step decomposition underscores the importance of precise temperature control when using this compound as a reagent.

Experimental Protocols for Thermodynamic Characterization

To quantitatively assess the thermal properties, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is employed.[9] These thermo-analytical methods provide complementary information on mass loss and heat flow, respectively, allowing for a complete characterization of the decomposition process.

Thermogravimetric Analysis (TGA)

Causality: TGA is the chosen method to precisely quantify the mass loss associated with the distinct stages of decomposition. It allows for the experimental verification of the two-step pathway: the initial loss of two water molecules followed by the decomposition of the organic moiety. The resulting data validates the hydration state and provides critical information on thermal stability.[9][10]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5–10 mg of dodecahydroxycyclohexane dihydrate into a standard aluminum or ceramic TGA pan.[2] An accurate initial mass is critical for precise calculation of mass loss percentages.

  • Instrument Setup: Place the sample pan into the TGA furnace. An empty, tared pan should be used as a reference.

  • Atmosphere Control: Purge the furnace with an inert gas, such as nitrogen, at a consistent flow rate of 20–50 mL/min.[2] This is a self-validating step to prevent oxidative side reactions, ensuring that the observed mass loss is due solely to thermal decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes to ensure thermal stability before analysis.

    • Heat the sample from 30°C to 300°C at a constant heating rate of 10°C/min.[2] This rate is standard for resolving distinct thermal events without sacrificing sensitivity.

  • Data Analysis:

    • Record the sample mass as a function of temperature, generating the TGA curve (mass % vs. Temperature).

    • Calculate the first derivative of the TGA curve to generate the DTG curve, which shows the rate of mass loss. The peaks in the DTG curve correspond to the temperatures of the fastest decomposition for each step.

    • Quantify the percentage mass loss for each distinct step and correlate it to the theoretical loss of two water molecules (~11.5%) and the subsequent decomposition.

Differential Scanning Calorimetry (DSC)

Causality: DSC is employed to measure the energetics of the thermal transitions. The dehydration of a hydrate is an endothermic process, as energy is required to break the bonds holding the water molecules within the crystal lattice. DSC quantifies this heat flow, providing the enthalpy of dehydration and confirming the nature of the observed transitions.[11][12]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2–5 mg of dodecahydroxycyclohexane dihydrate into a hermetically sealed aluminum DSC pan. Sealing the pan helps to maintain a constant pressure environment during the initial stages of heating.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Atmosphere Control: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20–50 mL/min.[2]

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Heat the sample from 30°C to 200°C at a constant heating rate of 10°C/min.[2] Using the same heating rate as in the TGA experiment allows for direct correlation of thermal events.

  • Data Analysis:

    • Record the differential heat flow to the sample as a function of temperature.

    • Identify and integrate any endothermic or exothermic peaks. For this compound, a significant endotherm corresponding to the dehydration process is expected.

    • Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.

Data Presentation and Visualization

Summary of Expected Thermal Analysis Data

The following table summarizes the expected quantitative data from TGA and DSC analyses based on the compound's known behavior.

ParameterAnalytical MethodExpected Value/ObservationRationale
Dehydration Onset Temp. TGA / DSC~95 °CTemperature at which water molecules begin to leave the crystal lattice.[2]
Dehydration Mass Loss TGA~11.5 %Corresponds to the theoretical mass of two water molecules in C₆H₁₂O₁₂·2H₂O.
Dehydration Event DSCEndothermic PeakEnergy is absorbed to break the bonds of the water of hydration.
Decomposition Temp. TGA / DSC>100 °CTemperature at which the organic moiety begins to break down.
Total Mass Loss TGA~100 % (at high temp.)Complete decomposition into gaseous products (CO, CO₂).[2]
Visualized Workflows and Pathways

To provide a clear visual summary of the processes described, the following diagrams were generated using Graphviz.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Thermal Analysis cluster_data Phase 3: Data Interpretation prep Sample Weighing (5-10 mg for TGA, 2-5 mg for DSC) tga TGA Analysis (Heat to 300°C @ 10°C/min in N₂) prep->tga Inert Atmosphere dsc DSC Analysis (Heat to 200°C @ 10°C/min in N₂) prep->dsc Inert Atmosphere interp Correlate Mass Loss (TGA) with Heat Flow (DSC) tga->interp dsc->interp report Determine Onset Temps, Mass Loss %, Enthalpy interp->report

Caption: Experimental workflow for thermodynamic characterization.

G start Dodecahydroxycyclohexane Dihydrate C₆H₁₂O₁₂·2H₂O intermediate Dodecahydroxycyclohexane (Unstable) C₆H₁₂O₁₂ start->intermediate Endothermic Dehydration (~95-100°C) water 2 H₂O (g) start->water Mass Loss Step 1 end Gaseous Decomposition Products CO + CO₂ intermediate->end Molecular Decomposition

Caption: Logical pathway of thermal decomposition.

Conclusion and Implications for Researchers

A precise understanding of the thermodynamic properties of dodecahydroxycyclohexane dihydrate is not merely academic; it is essential for its practical application. The elucidation of its true geminal diol structure resolves historical ambiguity and correctly frames the interpretation of its thermal behavior. The multi-step decomposition, initiated by a low-temperature dehydration event, dictates that strict thermal management is required in any synthetic protocol utilizing this compound to ensure reaction integrity and prevent premature degradation. The TGA and DSC methodologies detailed herein provide a robust framework for researchers to verify material quality, study its stability, and optimize reaction conditions, thereby ensuring both the efficiency and safety of their scientific endeavors.

References

  • Seiko Instruments Inc. (n.d.). Measuring Crystal Water in Hydrates by Thermogravimetry.
  • Ami Instruments. (n.d.). Thermogravimetric Analysis and Crystalline Hydrates.
  • Benchchem. (n.d.). Application Notes and Protocols for Ball Milling Synthesis with Hexaketocyclohexane Octahydrate.
  • Gasztycha, M., & Kaczmarczyk-Sedlak, I. (2019). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC.
  • ChemWhat. (n.d.). HEXAKETOCYCLOHEXANE OCTAHYDRATE 97 CAS#: 527-31-1.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • Sigma-Aldrich. (n.d.). Hexaketocyclohexane octahydrate.
  • K. T. V. Rao, et al. (2021). Mechanochemically Assisted Synthesis of Hexaazatriphenylenehexacarbonitrile. The Journal of Organic Chemistry.
  • Benchchem. (n.d.). Unveiling the True Identity of Triquinoyl Octahydrate: A Technical Guide to Dodecahydroxycyclohexane Dihydrate.
  • Benchchem. (n.d.). In-Depth Technical Guide: Thermal Stability and Decomposition of Hexaketocyclohexane Octahydrate.
  • University of Southern Mississippi. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry.
  • ChemicalBook. (2026, January 13). HEXAKETOCYCLOHEXANE OCTAHYDRATE.
  • MySkinRecipes. (n.d.). Hexaketocyclohexane octahydrate.
  • Wikipedia. (n.d.). Dodecahydroxycyclohexane.
  • Sigma-Aldrich. (n.d.). Hexaketocyclohexane octahydrate.

Sources

Foundational

The Hydration Mechanism of Hexaketocyclohexane Octahydrate: Structural Realities and Experimental Workflows

Executive Summary For decades, the chemical cataloged under CAS number 527-31-1 has been marketed and sold as "hexaketocyclohexane octahydrate" or "triquinoyl octahydrate"[1]. However, this nomenclature represents a prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the chemical cataloged under CAS number 527-31-1 has been marketed and sold as "hexaketocyclohexane octahydrate" or "triquinoyl octahydrate"[1]. However, this nomenclature represents a profound historical misclassification. Modern crystallographic and spectroscopic analyses have unequivocally proven that the stable, commercially available compound is dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O)[2].

This whitepaper deconstructs the thermodynamic and mechanistic drivers behind the spontaneous hydration of the theoretical hexaketocyclohexane (C₆O₆) molecule. By understanding the causality of this geminal diol formation, researchers can optimize experimental designs, correct stoichiometric calculations, and successfully execute advanced synthetic workflows, such as the isolation of genuine C₆O₆ or the synthesis of organic electronic precursors like HAT-CN[3].

The Thermodynamic Drivers of Hydration

The theoretical anhydrous hexaketocyclohexane (C₆O₆) is an oxocarbon consisting of a six-membered carbon ring where every carbon is part of a carbonyl (ketone) group[4]. The coexistence of six adjacent, highly electrophilic sp² carbons creates an environment of extreme electrostatic strain.

Mechanistic Causality
  • Dipole-Dipole Repulsion: The adjacent carbonyl oxygen atoms carry partial negative charges, while the ring carbons carry partial positive charges. This dense concentration of electron-withdrawing groups destabilizes the C₆ ring.

  • Nucleophilic Attack: Ambient water molecules act as nucleophiles, readily attacking the highly electrophilic carbonyl carbons.

  • Relief of Strain (sp² to sp³ Transition): The hydration of each ketone group into a geminal diol (gem-diol) converts the ring carbons from planar sp² hybridization to tetrahedral sp³ hybridization. This breaks the conjugated electron-withdrawing system and drastically relieves the electrostatic repulsion[5].

  • Lattice Stabilization: The resulting dodecahydroxycyclohexane (C₆(OH)₁₂) molecule possesses 12 hydroxyl groups, which form an extensive, highly stable intra- and intermolecular hydrogen-bonding network. The crystal lattice incorporates two additional water molecules to maximize this hydrogen-bonding efficiency, yielding the final dihydrate form[2].

G C6O6 Theoretical Hexaketocyclohexane (C6O6) NucleophilicAttack Nucleophilic Attack by H2O (Relief of Dipole Repulsion) C6O6->NucleophilicAttack + 6 H2O GemDiol Dodecahydroxycyclohexane (C6(OH)12) NucleophilicAttack->GemDiol Exothermic Hydration Crystallization Lattice Stabilization (+ 2H2O) GemDiol->Crystallization Hydrogen Bonding FinalProduct Dodecahydroxycyclohexane Dihydrate (C6(OH)12 · 2H2O) Crystallization->FinalProduct Solid State

Figure 1: Thermodynamic pathway of hexaketocyclohexane hydration to dodecahydroxycyclohexane dihydrate.

Physicochemical and Spectroscopic Profiling

The distinction between the theoretical polyketone and the actual polyol is critical for stoichiometric accuracy. Because the compound exists as a heavily hydrogen-bonded solid, standard solution-phase NMR in D₂O often results in rapid proton exchange, masking the structural reality. Therefore, Cross-Polarization Magic-Angle Spinning (CP/MAS) solid-state ¹³C NMR is the self-validating analytical choice, as it preserves the solid-state hydration structure[6].

Data Presentation: Structural Comparison

Table 1: Physicochemical Properties

Property Theoretical Hexaketocyclohexane Dodecahydroxycyclohexane Dihydrate
Molecular Formula C₆O₆ C₆(OH)₁₂ · 2H₂O (or C₆H₁₆O₁₄)
Molar Mass 168.06 g/mol [4] 312.18 g/mol [7]
Functional Groups 6 × Ketone (Carbonyl) 6 × Geminal Diol (12 Hydroxyls)
State at Standard Temp Highly unstable / Transient[4] Stable, colorless crystals[1]

| Decomposition Temp | N/A (Spontaneous dissociation) | ~95 °C – 100 °C[1] |

Table 2: Diagnostic Spectroscopic Data for the Dihydrate [6]

Technique Key Observation Structural Assignment
Solid-State ¹³C NMR Single peak at ~93.8 ppm sp³ Carbons bonded to two hydroxyls (C-OH)
FTIR Spectroscopy Broad, strong band at ~3400 cm⁻¹ O-H stretching (extensive hydrogen bonding)
FTIR Spectroscopy Absence of peak at ~1700 cm⁻¹ Confirms the absence of C=O (carbonyl) groups

| FTIR Spectroscopy | Medium band at ~1640 cm⁻¹ | H-O-H bending (confirms water of crystallization) |

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol A: Dehydration to Genuine Anhydrous Hexaketocyclohexane (C₆O₆)

Historically, isolating neutral C₆O₆ was considered nearly impossible due to its rapid hydration and decomposition into carbon monoxide[8]. In 2021, Zhang et al. successfully synthesized and detected the bulk C₆O₆ molecule by carefully dehydrating the dihydrate precursor[8].

Causality & Rationale: The extreme electrophilicity of C₆O₆ means that even trace ambient moisture will instantly drive the equilibrium back to the geminal diol. Therefore, the entire workflow must be isolated from the atmosphere.

  • Environmental Control: Transfer the starting material, dodecahydroxycyclohexane dihydrate, into a strictly controlled inert-atmosphere glovebox (Argon or N₂).

  • Thermal Dehydration: Apply controlled heating under vacuum conditions to drive off both the 2 moles of crystallization water and the 6 moles of hydration water. Note: Temperature must be carefully modulated to prevent the complete thermal dissociation of the C₆ ring into CO gas.

  • In-Situ Validation: Utilize a home-built Electrospray Ionization Mass Spectrometry (ESI-MS) setup directly integrated into the glovebox.

  • Confirmation: Detect the product as the C₆O₆H⁻ anion. Perform tandem mass spectrometry (MSⁿ, n = 2–4) to observe the consecutive losses of CO molecules, which serves as the definitive structural fingerprint for the anhydrous oxocarbon[8].

Protocol B: Synthesis of HAT-CN from the Hydrated Precursor

Dodecahydroxycyclohexane dihydrate is a vital precursor for hexaazatriphenylenehexacarbonitrile (HAT-CN), a highly electron-deficient discotic molecule used in organic light-emitting diodes (OLEDs)[3].

Causality & Rationale: The reaction requires the condensation of the precursor with diaminomaleonitrile. Because the precursor is a geminal diol, it must transiently dehydrate in solution to expose the reactive carbonyl groups. The addition of 30% nitric acid serves a dual purpose: it acts as a strong acid catalyst to drive the dehydration/condensation equilibrium forward, and it maintains a highly oxidizing environment to ensure the final HAT-CN ring system is fully aromatized.

  • Solid-State Mixing: Mechanically mill dodecahydroxycyclohexane dihydrate with diaminomaleonitrile to maximize surface area contact between the solid reagents.

  • Acid Catalysis: Transfer the milled powder mixture into a round-bottom flask. Carefully add 30% nitric acid (HNO₃).

  • Thermal Condensation: Submerge the flask in an oil bath pre-heated to 110 °C. Stir vigorously for exactly 1 hour. The heat provides the activation energy required for the multi-step condensation, while the acid catalyzes the elimination of water.

  • Isolation: Remove the flask from the heat and allow it to cool to room temperature. An orange precipitate will form.

  • Purification: Filter the resulting orange solid under a vacuum. Wash the filter cake extensively with deionized water to remove residual nitric acid and unreacted diamine.

  • Drying & Validation: Dry the solid under a vacuum. Validate the formation of HAT-CN via FTIR (looking for the sharp C≡N stretch at ~2200 cm⁻¹) and solution-phase NMR.

G Start Dodecahydroxycyclohexane Dihydrate (Precursor) Mix Milling with Diaminomaleonitrile (Solid-State Mixing) Start->Mix Acid Addition of 30% Nitric Acid (Catalysis & Oxidation) Mix->Acid Heat Heating at 110 °C for 1 Hour (Condensation Reaction) Acid->Heat Filter Cooling & Filtration (Isolation) Heat->Filter Product HAT-CN (Final Product) Filter->Product

Figure 2: Experimental workflow for the synthesis of HAT-CN from the hydrated precursor.

Conclusion

The hydration of hexaketocyclohexane is not merely a solvent interaction; it is a fundamental structural transformation driven by the thermodynamic necessity to relieve extreme electrostatic repulsion. Recognizing that the commercially available "hexaketocyclohexane octahydrate" is actually dodecahydroxycyclohexane dihydrate is paramount for researchers. By aligning experimental protocols with this structural reality—whether dehydrating it under inert conditions to study the elusive C₆O₆ oxocarbon or utilizing acid-catalyzed condensation to build complex organic electronics—scientists can ensure reproducibility, safety, and synthetic success.

Sources

Exploratory

Electronic Structure and Bonding in "Hexaketocyclohexane Octahydrate": A Technical Whitepaper

Executive Summary For decades, the compound commercially distributed as "hexaketocyclohexane octahydrate" (or cyclohexanehexone octahydrate) has been a cornerstone precursor in the synthesis of complex organic materials,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the compound commercially distributed as "hexaketocyclohexane octahydrate" (or cyclohexanehexone octahydrate) has been a cornerstone precursor in the synthesis of complex organic materials, particularly in the development of organic electronics[1]. However, modern crystallographic and computational studies have unveiled a profound case of mistaken chemical identity. The theoretical molecule, cyclohexanehexone (C₆O₆), is highly unstable[2]. The stable, isolable compound marketed under this name is unequivocally dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) [1][3].

This technical guide dissects the electronic structure, bonding paradigms, and practical experimental workflows associated with this unique geminal diol, providing researchers with the authoritative grounding needed to manipulate this compound effectively.

The Identity Paradox and Electronic Structure

Theoretical Cyclohexanehexone (C₆O₆)

The Lewis structure of theoretical C₆O₆ posits a C₆ skeleton with six C=O double bonds, implying sp² hybridization at each carbon[2]. Density Functional Theory (DFT) calculations reveal that the optimized singlet state of C₆O₆ adopts a nonplanar chair conformation with D₃d symmetry[2].

The electronic structure is characterized by pure two-center two-electron (2c–2e) C–O σ and π bonds, alongside six C–C σ bonds[2]. However, the coexistence of six highly electrophilic carbonyl groups creates immense electrostatic repulsion. This renders the neutral molecule highly unstable, giving it a strong thermodynamic tendency to spontaneously dissociate into carbon monoxide (CO) molecules[2].

Dodecahydroxycyclohexane Dihydrate (C₆(OH)₁₂·2H₂O)

In stark contrast, the actual commercial product undergoes complete hydration[4]. The nucleophilic attack of water on the highly electrophilic carbonyl carbons converts the sp² centers into sp³ hybridized geminal diols[1][5].

The resulting dodecahydroxycyclohexane molecule possesses an inversion center[6]. Its stability is entirely dictated by a robust three-dimensional hydrogen-bonding network[6]. The crystal packing features strong O—H⋯O hydrogen bonds between the intrinsic water molecules and the hydroxyl groups of the cyclohexane ring, effectively locking the molecule into a stable lattice that only decomposes near 95–100 °C[3][6][7].

G C6O6 Theoretical Cyclohexanehexone (C6O6) sp2 Hybridized, D3d Symmetry Instability High Electrophilicity & CO Dissociation C6O6->Instability Hydration Nucleophilic Attack by H2O Instability->Hydration Dihydrate Dodecahydroxycyclohexane Dihydrate (C6(OH)12·2H2O) sp3 Hybridized, Geminal Diols Hydration->Dihydrate + 8 H2O H_Bonding 3D Hydrogen Bonding Network Dihydrate->H_Bonding

Caption: Pathway from theoretical C₆O₆ to the stable dodecahydroxycyclohexane dihydrate.

Quantitative Structural Data

To facilitate precise experimental design and stoichiometric calculations, the physicochemical and crystallographic properties of dodecahydroxycyclohexane dihydrate are summarized below.

PropertyValueReference
IUPAC Name Cyclohexane-1,1,2,2,3,3,4,4,5,5,6,6-dodecol dihydrate[8]
Molecular Formula C₆H₁₆O₁₄ (C₆(OH)₁₂·2H₂O)[8]
Molar Mass 312.18 g/mol [8][9]
Space Group Triclinic, P-1[6][8]
Unit Cell Dimensions a = 6.1829 Å, b = 7.0696 Å, c = 7.3023 Å[5][8]
Cell Angles α = 70.443°, β = 80.153°, γ = 63.973°[5][8]
Decomposition Point ~95–100 °C[3][7]

Experimental Workflows and Self-Validating Protocols

Understanding the true sp³ geminal diol nature of the precursor is critical for predicting its reactivity. In synthetic applications, the compound acts as a "masked" hexaketone; under acidic and dehydrating conditions, it releases water to transiently form the reactive carbonyl species necessary for condensation reactions.

Protocol 1: Synthesis of HAT-CN (Hexaazatriphenylenehexacarbonitrile)

HAT-CN is a vital electron-acceptor material in organic electronics[1][4]. Its synthesis relies on the condensation of dodecahydroxycyclohexane dihydrate with diaminomaleonitrile.

Causality of Experimental Choices:

  • Milling: Mechanical homogenization ensures maximum surface area contact between the solid dihydrate and the diamine, which is crucial because the initial reaction mixture is heterogeneous[4].

  • 30% Nitric Acid (HNO₃) at 110 °C: The acid serves a dual purpose. First, it catalyzes the dehydration of the geminal diols, unmasking the electrophilic carbonyl groups in situ. Second, the elevated temperature (110 °C) drives off the 14 equivalents of water (12 from diol dehydration + 2 from the crystal lattice), pushing the condensation equilibrium toward the formation of the highly conjugated HAT-CN framework[4].

  • Self-Validation: The successful formation of the extended π-conjugated system is self-validated by the visual precipitation of a distinct orange solid[4].

Step-by-Step Methodology:

  • Precursor Preparation: Mechanically mill stoichiometric amounts of dodecahydroxycyclohexane dihydrate and diaminomaleonitrile until a fine, homogeneous powder is achieved[4].

  • Acidic Condensation: Transfer the milled mixture to a round-bottom flask. Add 30% HNO₃ to act as both solvent and acid catalyst[4].

  • Thermal Activation: Submerge the flask in an oil bath pre-heated to 110 °C. Stir vigorously for exactly 1 hour[4].

  • Precipitation and Cooling: Remove the flask from the heat source and allow it to cool to room temperature. Observe the formation of an orange precipitate, indicating the successful formation of HAT-CN[4].

  • Isolation: Filter the orange solid under vacuum. Wash extensively with deionized water to remove residual nitric acid and unreacted diamines[4].

  • Drying: Dry the purified solid under vacuum to yield the final HAT-CN product[4].

Workflow Step1 Precursor Milling C6(OH)12·2H2O + Diaminomaleonitrile Step2 Acidic Condensation Add 30% HNO3, 110°C (1h) Step1->Step2 Homogenization Step3 Cooling & Precipitation Orange Solid Formation Step2->Step3 Dehydration Step4 Filtration & Washing Purification with H2O Step3->Step4 Step5 HAT-CN Product Isolated for Organic Electronics Step4->Step5

Caption: Self-validating experimental workflow for synthesizing HAT-CN from the dihydrate precursor.

Protocol 2: ESI-MS Detection of the Elusive C₆O₆

While the bulk material is the dihydrate, researchers have successfully detected the elusive C₆O₆ anion using specialized mass spectrometry techniques by dehydrating the precursor[2].

Causality of Experimental Choices:

  • Glovebox Environment: The neutral C₆O₆ is extremely sensitive to ambient moisture, which would instantly rehydrate it back to the geminal diol. Housing the Electrospray Ionization (ESI) setup inside a controlled, inert-atmosphere glovebox prevents this nucleophilic attack[2].

  • Tandem Mass Spectrometry (MSⁿ): Because C₆O₆ is prone to CO dissociation, tandem MS (n = 2–4) is used to self-validate the structure by observing the consecutive, predictable losses of CO fragments (m/z 28) from the parent C₆O₆H⁻ ion (m/z 169)[2].

Step-by-Step Methodology:

  • Dehydration: Subject the dodecahydroxycyclohexane dihydrate precursor to controlled thermal dehydration under strictly anhydrous conditions[2].

  • ESI-MS Injection: Introduce the dehydrated sample into a home-built ESI source housed entirely within an inert-atmosphere glovebox[2].

  • Primary Detection: Scan for the parent anion C₆O₆H⁻ at m/z 169[2].

  • Tandem Fragmentation: Isolate the m/z 169 ion and subject it to collision-induced dissociation (CID).

  • Structural Validation: Record the MSⁿ spectra to confirm the consecutive structural losses of CO molecules, thereby validating the C₆O₆ core structure[2].

Conclusion

The compound historically misidentified as "hexaketocyclohexane octahydrate" is a fascinating study in structural chemistry. By recognizing its true identity as dodecahydroxycyclohexane dihydrate, researchers can accurately map its sp³ electronic structure, leverage its hydrogen-bonded stability, and rationally design synthetic protocols that exploit its in situ dehydration to access the highly reactive C₆O₆ core.

References

  • Benchchem.Unveiling the True Identity of a Precursor: A Technical Guide to Dodecahydroxycyclohexane Dihydrate, Formerly Known as Hexaketocyclohexane Octahydrate.
  • Wikipedia.Dodecahydroxycyclohexane.
  • Benchchem.The Commercial Landscape of Cyclohexanehexone: A Technical Guide for Researchers.
  • Santa Cruz Biotechnology.Hexaketocyclohexane octahydrate | CAS 527-31-1.
  • Wikipedia.Cyclohexanehexone.
  • The Journal of Physical Chemistry Letters - ACS Publications.Revisiting the Hitherto Elusive Cyclohexanehexone Molecule: Bulk Synthesis, Mass Spectrometry, and Theoretical Studies.
  • PubChem - NIH.Dodecahydroxycyclohexane dihydrate | C6H16O14 | CID 71586972.
  • IUCr Journals.Dodecahydroxycyclohexane dihydrate.
  • Sigma-Aldrich.Hexaketocyclohexane octahydrate.
  • Benchchem.A Comparative Structural Analysis: Dodecahydroxycyclohexane Dihydrate versus the Theoretical Hexaketocyclohexane.

Sources

Foundational

Unmasking the Hexaketone: A Technical Guide to the Physical and Crystallographic Properties of Dodecahydroxycyclohexane Dihydrate

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, legacy chemical catalogs and early literature referenced a highly oxidized oxocarbon compound known as "hexaketocyclohexane octahydrate" (theoretical formula: C6​O6​⋅8H2​O ). However, modern analytical techniques have revealed this nomenclature to be a profound structural misassignment. The extreme electrophilicity of six adjacent carbonyl groups renders the anhydrous hexaketone thermodynamically unstable in the presence of moisture.

Through rigorous single-crystal X-ray diffraction (SCXRD), the scientific community has definitively reclassified this compound as dodecahydroxycyclohexane dihydrate ( C6​(OH)12​⋅2H2​O ). This whitepaper provides an in-depth analysis of its true physicochemical properties, the mechanistic logic behind its structural stabilization, and a field-proven, self-validating experimental protocol for its crystallographic characterization.

The Paradigm Shift: Structural Reclassification

The transition from a theoretical polyketone to an experimentally validated polyol is driven by the thermodynamics of nucleophilic addition. In an aqueous environment, the highly electron-deficient carbonyl carbons of C6​O6​ undergo complete hydration. Each ketone group is attacked by water, forming a stable six-fold geminal diol. The crystal lattice is further stabilized by the incorporation of two structural water molecules, resulting in the dihydrate form .

Hydration pathway from theoretical hexaketone to the stable geminal diol.

Physicochemical & Crystallographic Profile

The physical properties of dodecahydroxycyclohexane dihydrate are dictated by its dense network of hydroxyl groups. The compound crystallizes as colorless plates or prisms that decompose near 99 °C, a thermal behavior characteristic of highly hydrated, hydrogen-bonded frameworks rather than robust covalent polymers .

Table 1: Quantitative Physical and Crystallographic Data
PropertyValueMethod / Note
IUPAC Name Cyclohexane-1,1,2,2,3,3,4,4,5,5,6,6-dodecol dihydrateStandard Nomenclature
Molecular Formula C6​H16​O14​ ( C6​(OH)12​⋅2H2​O )Elemental Analysis / SCXRD
Molecular Weight 312.18 g/mol Mass Spectrometry
Melting Point 99 °C (Decomposes)Differential Scanning Calorimetry (DSC)
Crystal System TriclinicSCXRD
Space Group P1ˉ (No. 2)SCXRD
Unit Cell Dimensions a=6.1829 Å, b=7.0696 Å, c=7.3023 ÅSCXRD at 130 K
Unit Cell Angles α=70.443∘ , β=80.153∘ , γ=63.973∘ SCXRD at 130 K
Z (Molecules/Cell) 1SCXRD

Data synthesized from the crystallographic findings of.

Thermodynamic Stability & Hydrogen-Bonding Network

The molecule sits on a crystallographic inversion center. Within the asymmetric unit, there are 16 hydrogen-bond donor groups (O–H bonds) and 14 hydrogen-bond acceptors (oxygen atoms). This massive disproportion creates a highly complex, interconnected lattice. The stability of the crystal is not derived from the carbon backbone alone, but from the fractional occupancy and dynamic distribution of hydrogen atoms across multiple intermolecular O-H⋯O bonds.

Intermolecular hydrogen-bonding network stabilizing the crystal lattice.

Field-Proven Methodology: SCXRD Protocol

As a Senior Application Scientist, I emphasize that the primary failure mode in the crystallographic analysis of highly hydrated species is efflorescence—the rapid loss of lattice water upon exposure to ambient air. The following protocol is designed as a self-validating system , where the causality behind every step is engineered to preserve the delicate intermolecular forces of the dihydrate.

Step-by-Step Experimental Workflow

Step 1: Controlled Crystallization

  • Action: Dissolve the commercial powder in high-purity methanol. Allow the solvent to evaporate slowly in a vibration-free environment at 4 °C over 48–72 hours.

  • Causality: Methanol is selected because its polarity readily solvates the highly hydroxylated compound without outcompeting or irreversibly displacing the two structural water molecules necessary for the native crystal lattice. The low temperature slows the nucleation kinetics, preventing crystal twinning and yielding high-quality, single triclinic prisms.

Step 2: Cryogenic Crystal Mounting

  • Action: Select a colorless prism (approx. 0.2×0.2×0.1 mm). Coat the crystal immediately in Paratone-N oil, mount it on a Kapton cryoloop, and transfer it to the diffractometer under a steady stream of nitrogen gas at 130 K.

  • Causality: The Paratone oil acts as a hydrophobic cryoprotectant, preventing the efflorescence of the lattice water. If water escapes, the crystal degrades into an amorphous powder. The 130 K cryogenic temperature drastically reduces thermal atomic displacement parameters (vibration), which is absolutely critical for accurately resolving the faint electron density of the 16 highly mobile hydrogen atoms.

Step 3: Data Collection and Disordered Refinement

  • Action: Irradiate the crystal with monochromatic Mo K α radiation ( λ=0.71073 Å). Solve the structure using direct methods and refine using full-matrix least-squares on F2 . Apply a disordered hydrogen model.

  • Causality: Because the extensive hydrogen-bonding network presents multiple energetically equivalent permutations, a disordered refinement model must be applied. This accounts for the fractional occupancy of hydrogen atoms distributed across several intermolecular bonds.

  • Self-Validation Checkpoint: The protocol validates itself during refinement. If the R1​ residual factor exceeds 0.05, or if the Fourier difference map shows residual electron density >0.5 e−/A˚3 , it indicates that kinetic trapping of defects occurred during Step 1, necessitating a recrystallization at a slower evaporation rate.

Step-by-step SCXRD workflow with self-validating quality control checkpoints.

Conclusion

The physical properties of "hexaketocyclohexane octahydrate" cannot be accurately modeled or utilized in drug development without acknowledging its true identity as dodecahydroxycyclohexane dihydrate. By understanding the thermodynamic inevitability of its hydration and employing rigorous, cryogenically protected SCXRD protocols, researchers can reliably leverage this unique geminal diol framework for advanced supramolecular synthesis and materials engineering.

References

  • Klapötke, T. M., Polborn, K., & Weigand, J. J. (2005). Dodecahydroxycyclohexane dihydrate. Acta Crystallographica Section E. URL:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71586972, Dodecahydroxycyclohexane dihydrate. URL:[Link]

  • Wikipedia Contributors. (2024). Dodecahydroxycyclohexane. Wikipedia, The Free Encyclopedia. URL: [Link]

Exploratory

Unveiling the Enigma of Hexaketocyclohexane Octahydrate: A Comprehensive Guide to Quantum Chemical Calculations and Structural Elucidation

Executive Summary For decades, the compound commercially distributed as "hexaketocyclohexane octahydrate" (C₆O₆·8H₂O) presented a profound paradox in synthetic organic chemistry. While theoretically postulated as a fully...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the compound commercially distributed as "hexaketocyclohexane octahydrate" (C₆O₆·8H₂O) presented a profound paradox in synthetic organic chemistry. While theoretically postulated as a fully oxidized cyclohexane derivative complexed with water, modern quantum chemical calculations and advanced crystallographic techniques have definitively proven its true identity to be dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O)[1][2].

As a Senior Application Scientist, I have designed this whitepaper to deconstruct the causality behind this mistaken identity. By integrating rigorous quantum chemical modeling with self-validating experimental workflows, this guide provides a definitive framework for studying high-density oxygenated organic frameworks and their emerging applications in multi-redox energy storage systems.

The Causality of Mistaken Identity: Thermodynamics of Hydration

The theoretical hexaketocyclohexane (C₆O₆) molecule consists of six adjacent carbonyl groups arranged in a cyclic structure. The causality behind its extreme instability lies in its electronic configuration: the intense dipole-dipole repulsions between adjacent oxygen atoms and the inherent angle strain render the carbon centers exceptionally electrophilic[1].

When exposed to even trace amounts of moisture, C₆O₆ undergoes rapid, spontaneous nucleophilic addition by water molecules. This hydration relieves the electrostatic repulsion by converting the sp²-hybridized carbonyl carbons into sp³-hybridized geminal diols[1]. The resulting structure, dodecahydroxycyclohexane dihydrate, is thermodynamically stabilized by an extensive, densely packed intermolecular hydrogen-bonding network. This network is so efficient that the material achieves a density of ~1.926 g/cm³, one of the highest ever recorded for an organic compound containing only carbon, hydrogen, and oxygen[2].

Hydration C6O6 Hexaketocyclohexane (Theoretical C6O6) Diol Geminal Diol Formation (C6(OH)12) C6O6->Diol Water + 6 H2O (Nucleophilic Attack) Water->Diol Crystal Dodecahydroxycyclohexane Dihydrate (C6(OH)12·2H2O) Diol->Crystal + 2 H2O (Crystallization)

Caption: Hydration pathway from theoretical C6O6 to the stable dihydrate.

Quantum Chemical Modeling: Establishing the Ground Truth

To accurately model the transition between the theoretical C₆O₆ and the experimentally observed C₆(OH)₁₂·2H₂O, a highly controlled computational workflow utilizing Density Functional Theory (DFT) is required. The protocol below is designed as a self-validating system to ensure computational trustworthiness.

Protocol 1: DFT Geometry Optimization and Electronic Structure Analysis

Objective: Determine the global minimum energy conformations and electronic properties of C₆O₆ and its hydrated adducts.

Step-by-Step Methodology:

  • Coordinate Initialization: Construct the 3D molecular models of anhydrous C₆O₆ and C₆(OH)₁₂ using standard molecular building software.

  • Level of Theory Selection: Employ a hybrid functional such as PBE0 or B3LYP. Causality: Hybrid functionals mitigate the self-interaction error common in pure DFT, which is critical for highly oxygenated systems[3].

  • Dispersion Correction: Apply Grimme’s D3 dispersion correction (e.g., PBE0-D3BJ). Causality: Standard DFT fails to account for long-range van der Waals forces. D3 corrections are mandatory to accurately model the dense hydrogen-bonding network of the dihydrate[3][4].

  • Basis Set Assignment: Utilize a robust basis set such as def2-SVP or def2-QZVPP to accommodate the diffuse electron clouds and provide high-resolution orbital mapping[3][5].

  • Self-Validating Frequency Calculation: Immediately follow the geometry optimization with a vibrational frequency calculation at the identical level of theory. Validation Logic: The complete absence of imaginary frequencies proves the optimized geometry is a true local minimum, not a saddle point or transition state[1][3]. This step also yields the Zero-Point Energy (ZPE) required for accurate thermodynamic calculations.

  • Property Extraction: Perform Frontier Molecular Orbital (FMO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses to map the Lowest Unoccupied Molecular Orbital (LUMO) and quantify non-covalent interactions[3][4].

Workflow Start Input: 3D Molecular Model GeomOpt Geometry Optimization (PBE0-D3BJ/def2-SVP) Start->GeomOpt FreqCalc Frequency Calculation (ZPE & Minima Verification) GeomOpt->FreqCalc PropCalc Electronic Properties (FMO, NBO, QTAIM) FreqCalc->PropCalc ExpVal Experimental Validation (PXRD, NMR, ESI-MS) PropCalc->ExpVal

Caption: Quantum chemical workflow for hexaketocyclohexane modeling.

Experimental Validation: Bridging Theory and Reality

Because C₆O₆ is highly sensitive to ambient conditions, isolating it requires suppressing the thermodynamic drive toward hydration. The following experimental protocol leverages tandem mass spectrometry to validate the computational models.

Protocol 2: Anhydrous Dehydration and Tandem Mass Spectrometry (MSⁿ)

Objective: Isolate the intact C₆O₆ core and empirically prove its structure.

Step-by-Step Methodology:

  • Anhydrous Environment Setup: Perform all sample preparation inside a strictly controlled argon-filled glovebox to prevent premature nucleophilic attack by atmospheric moisture[5].

  • Thermal Dehydration: Subject the commercial C₆(OH)₁₂·2H₂O precursor to controlled thermal dehydration to strip away the water molecules and revert the geminal diols back to carbonyls.

  • Electrospray Ionization (ESI-MS): Inject the dehydrated sample into a home-built ESI-MS setup to detect the parent anion, C₆O₆H⁻ (m/z = 169)[5].

  • Self-Validating Collision-Induced Dissociation (CID): Detecting the parent mass is insufficient for structural proof. Isolate the C₆O₆H⁻ ion in a linear ion trap and accelerate it into helium gas. Validation Logic: The kinetic impact causes the molecule to fragment. Observing the sequential, predictable loss of neutral carbon monoxide (CO) molecules (e.g., forming C₅O₅H⁻ at m/z = 141) acts as an internal, self-validating proof that the original intact core was indeed the hexaketocyclohexane ring[5].

Advanced Applications: Multi-Redox Systems and Energy Storage

The insights gained from quantum chemical calculations of C₆O₆ have unlocked new frontiers in materials science. The C₆O₆ framework acts as a pseudo-[6]oxocarbon capable of profound multi-electron redox behavior[6].

DFT computations reveal that the LUMO of the C₆O₆ core is highly delocalized across the entire molecule, exhibiting bonding character within the C₆ ring[6]. This allows the molecule to accept up to six electrons reversibly. Consequently, C₆O₆ and its derivatives (such as C₅N₂ and TNHATN) are being aggressively developed as organic electrodes for aqueous ammonium-ion and lithium-ion batteries[3][7][8]. Experimental validation has shown that C₆O₆ can achieve an extraordinary specific capacity of up to 902 mAh/g, closely mirroring its theoretical quantum-calculated capacity of 957 mAh/g[5].

Quantitative Data Summaries

Table 1: Comparative Structural Properties
PropertyTheoretical HexaketocyclohexaneDodecahydroxycyclohexane Dihydrate
Chemical Formula C₆O₆C₆(OH)₁₂·2H₂O
Commercial Misnomer N/A"Hexaketocyclohexane octahydrate"
Core Structure Six adjacent sp² ketone groupsCyclohexane ring with six sp³ geminal diols
Density N/A (Highly unstable in air)~1.926 g/cm³
Intermolecular Forces Weak dipole-dipole interactionsExtensive, dense hydrogen-bonding network
Table 2: Standardized Quantum Chemical Parameters for C₆O₆ Systems
ParameterRecommendationScientific Causality
Functional PBE0 or B3LYPHybrid functionals provide accurate thermochemistry and band-gap estimations for highly oxygenated systems.
Dispersion Grimme's D3 (e.g., D3BJ)Essential for capturing non-covalent interactions (H-bonding, van der Waals) in dense crystalline states.
Basis Set def2-SVP or def2-QZVPPAccommodates diffuse electron clouds, ensuring high-resolution mapping of delocalized LUMO states.
Solvation CPCM or SMD (Water)Accurately simulates the dielectric environment driving the spontaneous nucleophilic hydration.

References

  • Title: Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach Source: RSC Advances / NIH URL: [Link]

  • Title: Pioneering the Future: Principles, Advances, and Challenges in Organic Electrodes for Aqueous Ammonium‐Ion Batteries Source: PMC / NIH URL: [Link]

  • Title: A simple triangular multi-redox pseudo-[6]oxocarbon capable of accepting up to six electrons Source: ChemRxiv URL: [Link]

  • Title: Revisiting the Hitherto Elusive Cyclohexanehexone Molecule: Bulk Synthesis, Mass Spectrometry, and Theoretical Studies Source: The Journal of Physical Chemistry Letters (ACS Publications) URL: [Link]

  • Title: Structure Determination from Powder X-ray Diffraction Data of a New Polymorph of a High-Density Organic Hydrate Material, with an Assessment of Hydrogen-Bond Disorder by Rietveld Refinement Source: ResearchGate URL: [Link]

Sources

Foundational

Unveiling the Phase Transition and Thermal Decomposition Behavior of Hexaketocyclohexane Octahydrate

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide The Nomenclature Paradox & Structural Reality To accurately model the phase transition behavi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

The Nomenclature Paradox & Structural Reality

To accurately model the phase transition behavior of the compound historically sold and cited as "hexaketocyclohexane octahydrate" (or cyclohexanehexone octahydrate, C6​O6​⋅8H2​O ), we must first address a fundamental structural mischaracterization[1].

For decades, legacy literature assumed this compound was a simple octahydrate of a six-membered ketone ring. However, modern analytical techniques—specifically powder X-ray diffraction (XRD) and high-resolution solid-state 13C NMR—have definitively proven that the intense electron-withdrawing nature of adjacent carbonyls forces complete hydration of the ring[2]. The compound actually exists as a geminal diol. Its correct molecular formula is dodecahydroxycyclohexane dihydrate ( C6​(OH)12​⋅2H2​O )[3].

Understanding this structural reality is the prerequisite for analyzing its thermal kinetics. The compound does not undergo a traditional melting phase; rather, it experiences a complex, multi-step thermally induced dehydration and decomposition process[4].

Mechanistic Phase Transition Behavior

The thermal behavior of C6​(OH)12​⋅2H2​O is defined by two sequential phase transitions driven by thermal stress:

Phase 1: Endothermic Dehydration

Upon heating to approximately 95–100 °C, the crystal lattice undergoes its first major phase transition[4]. The two interstitial molecules of water of hydration are cleaved from the lattice[3]. This is a highly endothermic event. Because the water molecules are integrated into the crystal structure via a dense network of intermolecular O-H⋅⋅⋅O hydrogen bonds, the activation energy required to break these specific bonds dictates the onset temperature of this transition[2].

Phase 2: Exothermic Thermal Decomposition

Following the loss of the hydration water, the remaining anhydrous dodecahydroxycyclohexane ( C6​(OH)12​ ) intermediate becomes highly unstable. Continued thermal stress beyond 100 °C triggers the catastrophic breakdown of the geminal diol framework[4]. The primary hazardous decomposition products evolved during this phase are carbon monoxide ( CO ) and carbon dioxide ( CO2​ ), alongside additional water vapor generated from the hydroxyl groups[4].

PhaseTransition A Hexaketocyclohexane Octahydrate (Historically Assumed: C6O6·8H2O) B Dodecahydroxycyclohexane Dihydrate (Actual Structure: C6(OH)12·2H2O) A->B XRD & NMR Correction C Phase 1: Dehydration (95-100°C) Loss of 2 H2O molecules B->C Heat D Anhydrous Intermediate C6(OH)12 C->D E Phase 2: Thermal Decomposition (>100°C) D->E Continued Heat G Controlled Dehydration (Vacuum) Yields Elusive C6O6 D->G Glovebox/Vacuum F Decomposition Products CO, CO2, H2O E->F

Fig 1: Structural correction and thermal phase transition pathway of the octahydrate.

Experimental Methodologies: Thermal Characterization

To accurately capture the thermodynamic parameters of these phase transitions, researchers must employ rigorous, self-validating thermal analysis protocols. The following methodologies utilize Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to isolate purely thermal events from oxidative degradation[4].

Protocol A: Differential Scanning Calorimetry (DSC) for Enthalpy Quantification

Objective: To determine the precise onset temperatures and enthalpy changes ( ΔH ) associated with the dehydration phase.

  • Sample Preparation: Accurately weigh 3–5 mg of the compound into an aluminum DSC pan. Causality Check: The pan must be hermetically sealed. A hermetic seal is crucial to contain the evolved water vapor during the 95 °C dehydration event, allowing for the accurate measurement of the enthalpy of this transition without the latent heat of vaporization escaping and skewing the data[4].

  • Reference Control (Self-Validation): Prepare an empty, hermetically sealed aluminum pan of identical mass to serve as the baseline reference. This ensures that the differential heat flow recorded is solely attributable to the sample's internal phase changes[4].

  • Atmospheric Control: Place both pans into the DSC cell and purge with high-purity nitrogen gas at a flow rate of 20–50 mL/min. This inert atmosphere prevents premature oxidative degradation, isolating the thermal decomposition mechanism[4].

  • Thermal Program: Equilibrate the system isothermally at 30 °C for 5 minutes to establish a stable baseline. Heat the sample from 30 °C to 200 °C at a strictly controlled ramp rate of 10 °C/min[4].

  • Data Analysis: Integrate the area under the primary endothermic peak (95–100 °C) to calculate the ΔH of dehydration[4].

Protocol B: Thermogravimetric Analysis (TGA) for Mass Loss Kinetics

Objective: To quantify the stoichiometric mass loss during dehydration and subsequent decomposition.

  • Sample Preparation: Weigh 5–10 mg of the compound into an open ceramic or aluminum TGA pan[4].

  • Atmospheric Control: Purge the TGA furnace with nitrogen (20–50 mL/min) to prevent oxidative mass addition[4].

  • Thermal Program: Equilibrate at 30 °C for 5 minutes, then heat to 300 °C at 10 °C/min[4].

  • Data Analysis: Correlate the first derivative of the mass loss curve (DTG) with the DSC endotherms. This cross-validation allows the researcher to definitively differentiate the 2-molecule water loss (Phase 1) from the skeletal carbon decomposition (Phase 2)[4].

Workflow Step1 Sample Preparation Weigh 3-5 mg into hermetic Al pan Step2 Instrument Setup DSC/TGA Furnace Purge (N2, 20-50 mL/min) Step1->Step2 Step3 Thermal Program Equilibrate at 30°C, Heat 10°C/min to 300°C Step2->Step3 Step4 Data Acquisition Record Heat Flow & Mass Loss Step3->Step4 Step5 Analysis Determine Onset Temp, Peak Temp, Enthalpy (ΔH) Step4->Step5

Fig 2: Standardized TGA/DSC experimental workflow for thermal characterization.

Advanced Applications: Synthesis of Anhydrous Cyclohexanehexone ( C6​O6​ )

While standard atmospheric thermal decomposition destroys the carbon skeleton, highly controlled phase transitions can be leveraged for advanced chemical synthesis. By dehydrating dodecahydroxycyclohexane dihydrate under strict vacuum or within an inert argon glovebox environment, researchers have successfully synthesized the historically elusive neutral cyclohexanehexone ( C6​O6​ ) molecule[1].

This anhydrous oxocarbon is highly sensitive to ambient moisture but serves as a critical, high-energy-density organic cathode material in advanced lithium-ion battery research. Because it can undergo a six-electron redox process, it boasts an exceptional theoretical capacity of 957 mAh/g[5].

Quantitative Data Summary

The following table summarizes the key quantitative metrics associated with the phase transition and thermal decomposition of the compound.

Thermal EventTemperature RangePrimary MechanismMass Loss ExpectationEvolved Gases
Phase 1 Transition 95 °C – 100 °CEndothermic Dehydration~11.5% (Loss of 2 H2​O ) H2​O vapor
Phase 2 Transition > 100 °CExothermic Decomposition> 80% (Skeletal Breakdown) CO , CO2​ , H2​O
Controlled Dehydration Variable (Under Vacuum)Synthesis of C6​O6​ ~46% (Loss of all H2​O & OH) H2​O vapor

References

  • Benchchem. "In-Depth Technical Guide: Thermal Stability and Decomposition of Hexaketocyclohexane Octahydrate". 4

  • ACS Publications. "Structure Determination from Powder X-ray Diffraction Data of a New Polymorph of a High-Density Organic Hydrate Material, with an Assessment of Hydrogen-Bond Disorder by Rietveld Refinement". 2

  • ACS Publications. "Revisiting the Hitherto Elusive Cyclohexanehexone Molecule: Bulk Synthesis, Mass Spectrometry, and Theoretical Studies". 1

  • PMC. "Ice-Templated Synthesis of Mixed Ion-Electron Conductors for Functional Interlayers in Lithium Batteries". 5

  • Wikipedia. "Cyclohexanehexone". 3

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification of Hexaketocyclohexane Octahydrate from myo-Inositol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Chemical Identity The exhaustive oxidation of myo-inositol yi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Chemical Identity

The exhaustive oxidation of myo-inositol yields a fully oxidized cyclohexane ring system historically cataloged as hexaketocyclohexane octahydrate or triquinoyl octahydrate . However, modern crystallographic studies have definitively proven that the theoretical anhydrous cyclohexanehexone (C₆O₆) is highly unstable. The commercially and synthetically isolated compound is, in fact, its hydrated geminal diol: dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) [1].

This application note details the field-proven, two-stage oxidative synthesis of this compound starting from myo-inositol. By isolating the intermediate tetrahydroxy-p-benzoquinone (THBQ), researchers can achieve higher yields and superior purity compared to direct, single-pot exhaustive oxidation.

Mechanistic Overview & Causality

The transformation of myo-inositol (a cyclic polyol) to dodecahydroxycyclohexane dihydrate requires driving the oxidation state of all six carbons from secondary alcohols to ketones (which immediately hydrate to geminal diols).

  • Phase 1: Aromatization and Partial Oxidation: myo-Inositol is first oxidized using concentrated nitric acid. The harsh oxidative environment promotes consecutive oxidations and enolizations, driving the aliphatic ring toward a stable, partially oxidized aromatic system: tetrahydroxy-p-benzoquinone (THBQ).

  • Phase 2: Exhaustive Oxidation: The isolated THBQ is further oxidized to the final product.

    • Causality of Temperature Control: This step must be strictly maintained at 10 °C. At higher temperatures, the highly strained, fully oxidized ring undergoes rapid oxidative cleavage, destroying the yield [2].

    • Causality of Acidic Recrystallization: During the final recrystallization from methanol, a catalytic amount of concentrated nitric acid must be added. Without this acidic suppression, the product undergoes spontaneous disproportionation back into rhodizonic acid and other degradation products [2].

Experimental Workflows & Protocols

Phase 1: Preparation of Intermediate (THBQ) from myo-Inositol

Note: While THBQ can be synthesized via the self-condensation of glyoxal, the direct nitric acid oxidation of myo-inositol remains a classical and viable pathway for laboratories starting strictly from the inositol precursor.

  • Reaction Setup: In a large evaporating dish operating inside a high-flow fume hood, add 100 g of commercial myo-inositol to 300 mL of 5 N nitric acid.

  • Oxidation: Heat the mechanically stirred mixture to boiling. The reaction will evolve copious amounts of nitrogen dioxide (brown gas).

  • Isolation: As the oxidation progresses, the intermediate tetrahydroxy-p-benzoquinone (THBQ) will precipitate.

  • Validation Checkpoint: The crude THBQ should appear as a dark, nearly black crystalline solid. It must be recrystallized from dilute hydrochloric acid before proceeding to Phase 2 to remove lower-oxidation-state impurities.

Phase 2: Synthesis of Hexaketocyclohexane Octahydrate

The following protocol is adapted from the validated methodologies of Fatiadi, Isbell, and Sager [2].

  • Preparation of the Oxidative Bath: In a 250 mL round-bottom flask equipped with a mechanical stirrer and an internal thermometer, mix 100 mL of concentrated nitric acid (HNO₃, ~68%) and 25 mL of deionized water.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the internal temperature to stabilize exactly at 10 °C .

  • Substrate Addition: Weigh out 10 g of the recrystallized THBQ (from Phase 1). Add the THBQ to the stirred nitric acid solution in small, even increments over a period of 5 minutes.

    • Validation Checkpoint: The initial cherry-red/dark color of the THBQ should rapidly dissipate upon addition as the quinone system is oxidized to the colorless geminal diol.

  • Reaction Quenching: Exactly 5 minutes after the final addition of THBQ, quench the reaction by adding 25 mL of ice-cold deionized water. Continue cooling the mixture in the ice bath for an additional 15 minutes to maximize precipitation.

  • Filtration and Washing: Collect the separating crystalline solid (crude triquinoyl octahydrate) via vacuum filtration.

  • Desiccation: Wash the filter cake successively with 20 mL of ice water, followed immediately by 30 mL of an ice-cold 1:1 mixture of acetone and diethyl ether. Air-dry the solid. (Expected crude yield: 12.0 – 12.5 g).

Phase 3: Acid-Stabilized Recrystallization
  • Dissolution: Suspend 5 g of the crude octahydrate in 50 mL of methanol.

  • Acidic Stabilization (Critical Step): Add 3 mL of concentrated nitric acid to the suspension.

  • Heating: Heat the mixture to 55–60 °C under continuous stirring until dissolution is complete.

  • Clarification: Add ~200 mg of decolorizing carbon (activated charcoal) to the hot solution. Filter the hot suspension to remove the carbon and any insoluble matter, washing the filter with 25 mL of water.

  • Crystallization: Evaporate the combined filtrate and washings under diminished pressure (rotary evaporator) until the volume is reduced to approximately 25 mL.

  • Precipitation: Cool the concentrated solution in an ice bath until crystallization initiates. Gradually dilute the mixture with 20 mL of cold acetone to force the remaining product out of solution.

  • Final Isolation: Filter the lustrous, colorless plates/prisms. Wash with 10 mL of a cold 1:1 acetone-water mixture, then with 20 mL of cold acetone. Air-dry to yield the highly pure compound.

Quantitative Data Summary

The physical and chemical properties of the isolated compound are summarized below to aid in analytical verification.

ParameterValue / Description
Common / Catalog Names Hexaketocyclohexane octahydrate, Triquinoyl octahydrate
True Structural Identity Dodecahydroxycyclohexane dihydrate [1]
Chemical Formula C₆(OH)₁₂·2H₂O (Historically: C₆O₆·8H₂O)
Molecular Weight 312.18 g/mol
Melting Point 99–100 °C (Accompanied by decomposition) [2]
Physical Appearance Colorless, lustrous plates or prisms
Diagnostic Color Test Addition to aqueous BaCl₂ yields a bright-red precipitate (barium rhodizonate) due to base-catalyzed disproportionation [2].

Synthesis Workflow Visualization

The following diagram maps the logical progression and key conditions of the synthesis pathway.

G A myo-Inositol (Starting Material) B Nitric Acid Oxidation (Conc. HNO3, Boiling) A->B C Tetrahydroxy-p-benzoquinone (THBQ Intermediate) B->C D Controlled Oxidation (Conc. HNO3, 10°C, 10 min) C->D E Crude Triquinoyl Octahydrate (Crystallization in Ice) D->E F Recrystallization (MeOH / HNO3, 55-60°C) E->F G Hexaketocyclohexane Octahydrate (Dodecahydroxycyclohexane Dihydrate) F->G

Workflow: Stepwise oxidation of myo-inositol to hexaketocyclohexane octahydrate.

References

  • Fatiadi, A. J., Isbell, H. S., & Sager, W. F. (1963). "Cyclic Polyhydroxy Ketones. I. Oxidation Products of Hexahydroxybenzene (Benzenehexol)." Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 67A(2), 153–162. Available at:[Link]

  • Wikipedia Contributors. "Dodecahydroxycyclohexane." Wikipedia, The Free Encyclopedia. Available at:[Link]

Application

The Strategic Application of Dodecahydroxycyclohexane Dihydrate (formerly Hexaketocyclohexane Octahydrate) in the Synthesis of Advanced Electron-Accepting Materials

Foreword: A Critical Clarification on Chemical Identity For decades, the chemical precursor known commercially as "hexaketocyclohexane octahydrate" has been a cornerstone in the synthesis of novel organic materials. Howe...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: A Critical Clarification on Chemical Identity

For decades, the chemical precursor known commercially as "hexaketocyclohexane octahydrate" has been a cornerstone in the synthesis of novel organic materials. However, it is imperative for the modern researcher to proceed with the knowledge that this name, while prevalent in historical literature and commercial listings, is a misnomer. Foundational crystallographic studies have unequivocally determined the true structure of this compound to be dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) .[1][2] This is not a hexaketone but a cyclohexane ring where each carbon atom is a geminal diol, co-crystallized with two water molecules. This structural reality is paramount, as the reactivity of a polyhydroxylated alkane is fundamentally different from that of a polyketone. For the sake of clarity and scientific accuracy, this guide will use the correct nomenclature, while acknowledging its historical alias where appropriate.

Introduction: A Versatile Building Block for Electron-Deficient Systems

Dodecahydroxycyclohexane dihydrate serves as a pivotal starting material for the construction of complex, electron-deficient organic molecules.[3][4][5] Its high density of reactive hydroxyl groups makes it an ideal synthon for condensation reactions, leading to the formation of highly conjugated, nitrogen-rich aromatic systems. These resulting materials often exhibit potent electron-accepting properties, making them highly valuable in the field of organic electronics.[1][4]

This application note will provide a detailed exploration of the use of dodecahydroxycyclohexane dihydrate as a precursor for the synthesis of electron-accepting compounds, with a primary focus on the preparation of hexaazatriphenylenehexacarbonitrile (HAT-CN), a material of significant interest in Organic Light-Emitting Diodes (OLEDs) and organic solar cells.[6][7] We will dissect both traditional and modern synthetic methodologies, providing not just protocols, but also the scientific rationale behind the procedural choices.

Physicochemical Properties of Dodecahydroxycyclohexane Dihydrate

A thorough understanding of the precursor's properties is essential for successful and reproducible synthetic outcomes.

PropertyValueSource(s)
Chemical Formula C₆(OH)₁₂·2H₂O (equivalent to C₆H₁₆O₁₄)[8][9]
Molecular Weight 312.18 g/mol [8][9]
Appearance White to cream to brown powder[5]
Melting Point 99 °C (with decomposition)[3][8][10]
Synonyms Hexaketocyclohexane octahydrate, Triquinoyl octahydrate, Cyclohexanehexone octahydrate[8][9][10][11]
Storage Temperature 2-8°C, in a dry, well-ventilated place[3]

Core Application: Synthesis of Hexaazatriphenylenehexacarbonitrile (HAT-CN)

HAT-CN is a planar, electron-deficient molecule renowned for its exceptional charge transport properties, making it a key component in modern organic electronic devices.[1][7] The synthesis of HAT-CN is a prime example of the utility of dodecahydroxycyclohexane dihydrate. It is formed through a condensation reaction with diaminomaleonitrile, followed by an oxidative workup.[6][12]

Reaction Pathway Overview

The fundamental transformation involves the reaction of the twelve hydroxyl groups of dodecahydroxycyclohexane with the amino groups of six diaminomaleonitrile molecules. This is followed by an oxidation step that leads to the formation of the fully aromatic, nitrogen-rich core of HAT-CN.

Caption: Generalized reaction pathway for the synthesis of HAT-CN.

Comparative Analysis of Synthetic Methodologies

Two primary methods exist for the synthesis of HAT-CN from dodecahydroxycyclohexane dihydrate: a traditional, solvent-heavy wet-chemical approach and a modern, highly efficient mechanochemical method. The choice of method has significant implications for reaction time, yield, and environmental impact.

ParameterTraditional Wet-Chemical SynthesisMechanochemically-Assisted Synthesis
Reaction Time ~2 days (including ~7 hours of heating)[13][14]~10 minutes (milling) + 1 hour (oxidative workup)[13][14]
Typical Yield ~50%[7][13]Up to 67%[6][13]
Primary Solvents Glacial Acetic Acid, Acetonitrile[13][14]None (or minimal water for liquid-assisted grinding)[13]
Energy Consumption High (prolonged reflux)[13]Low (short milling duration)[13]
Environmental Impact High (use of hazardous solvents)[13]Low (solvent-free or minimal use of a benign solvent)[13]

Experimental Protocols

The following protocols are provided for experienced laboratory personnel. Adherence to all institutional safety guidelines and the use of appropriate personal protective equipment (PPE) is mandatory.

Protocol 1: Mechanochemically-Assisted Synthesis of HAT-CN (High-Efficiency Method)

This method leverages the power of mechanochemistry to dramatically reduce reaction times and solvent usage, representing a significant advancement in green chemistry.[6][7]

Materials:

  • Dodecahydroxycyclohexane dihydrate (0.400 g, 1.30 mmol)

  • Diaminomaleonitrile (1.10 g, 10.20 mmol)[7][14]

  • 30% Nitric Acid (HNO₃)

  • Deionized Water

Equipment:

  • Vibratory ball mill (e.g., Retsch MM500)

  • 10 mL Zirconia (ZrO₂) milling vial[7][14]

  • 10 mm diameter Zirconia (ZrO₂) milling ball[7][14]

  • Round-bottom flask with stir bar

  • Heating oil bath

  • Filtration apparatus

Workflow Diagram:

Mechanochemical_Synthesis_Workflow start Start load_reactants Load Reactants and Milling Ball into ZrO₂ Vial start->load_reactants mill Mill at 35 Hz for 10 minutes load_reactants->mill transfer Transfer Raw Mixture to Flask mill->transfer add_hno3 Add 30% HNO₃ and Stir at 110°C for 1 hour transfer->add_hno3 cool_filter Cool, Filter, and Wash with Deionized Water add_hno3->cool_filter dry Dry Product cool_filter->dry end Pure HAT-CN dry->end

Caption: Workflow for the mechanochemical synthesis of HAT-CN.

Step-by-Step Procedure:

  • Reactant Loading: Place dodecahydroxycyclohexane dihydrate (0.400 g) and diaminomaleonitrile (1.10 g) into the 10 mL ZrO₂ milling vial containing one 10 mm ZrO₂ milling ball.[7][14]

  • Milling: Secure the vial in the vibratory ball mill and process the mixture for 10 minutes at a frequency of 35 Hz.[14] During this step, a condensation reaction occurs, forming an intermediate adduct.[12]

  • Oxidative Workup: After milling, carefully transfer the dark brown, paste-like raw mixture into a round-bottom flask.[12]

  • Heating: Add 30% nitric acid to the flask and stir the mixture in an oil bath preheated to 110 °C for one hour.[1][6] This step facilitates the oxidation of the intermediate to the final HAT-CN product, which precipitates from the solution.[12]

  • Isolation and Purification: Allow the flask and its contents to cool to room temperature. Collect the bright yellow solid product via filtration.[12]

  • Washing and Drying: Wash the collected solid thoroughly with deionized water to remove any residual acid and other impurities. Dry the final product under vacuum. The expected yield is up to 67%.[6][12]

Protocol 2: Traditional Wet-Chemical Synthesis of HAT-CN

This method, while less efficient, is still widely cited and can be performed with standard laboratory glassware without the need for a ball mill.

Materials:

  • Dodecahydroxycyclohexane dihydrate

  • Diaminomaleonitrile

  • Glacial Acetic Acid

  • Nitric Acid (HNO₃)

  • Acetonitrile

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle and stir plate

  • Filtration apparatus

Step-by-Step Procedure:

  • Condensation: In a round-bottom flask, combine dodecahydroxycyclohexane dihydrate and an excess of diaminomaleonitrile in glacial acetic acid.[14]

  • Reflux: Heat the mixture to reflux (approximately 118 °C) and maintain this temperature with stirring for several hours.[13][14]

  • Cooling and Filtration: Allow the reaction mixture to cool to room temperature. A crude product should precipitate out of the solution. Collect this solid by filtration. The crude product at this stage is typically only about 50% HAT-CN.[13]

  • Purification: The crude solid requires further purification. This is achieved by treatment with hot nitric acid, followed by refluxing in acetonitrile to remove impurities.[13][14]

  • Final Product: After the purification steps, filter the solid, wash appropriately, and dry under vacuum to yield pure HAT-CN.

Emerging Applications: Covalent Organic Frameworks (COFs)

While the synthesis of discrete molecules like HAT-CN is the most prominent application, the polyfunctional nature of dodecahydroxycyclohexane dihydrate also makes it a candidate for the synthesis of extended network structures like Covalent Organic Frameworks (COFs).[15][16] COFs are porous, crystalline materials constructed from organic building blocks linked by strong covalent bonds.[17] The multiple hydroxyl groups of dodecahydroxycyclohexane dihydrate can, in principle, serve as nodes for forming covalent linkages with other multifunctional monomers, leading to novel porous materials with potential applications in gas storage, separation, and catalysis.[18][19] This area of research is less developed than the synthesis of HAT-CN but represents an exciting frontier for future applications of this versatile precursor.

Safety and Handling

Dodecahydroxycyclohexane dihydrate is harmful if it comes into contact with skin or is inhaled.[10] It is essential to handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate PPE, including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) before use.

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated location, away from strong oxidizing agents.[3]

Conclusion

Dodecahydroxycyclohexane dihydrate, despite its historical misidentification, has proven to be a valuable and versatile precursor in organic synthesis. Its primary application lies in the construction of the potent electron-acceptor, HAT-CN, a critical material in the field of organic electronics. The development of mechanochemical synthetic routes has not only enhanced the efficiency and yield of HAT-CN production but has also aligned the process with the principles of green chemistry. As research continues, the potential for dodecahydroxycyclohexane dihydrate to serve as a building block for other advanced materials, such as COFs, will undoubtedly be an area of growing interest. For researchers and developers in materials science, a deep understanding of this precursor's true identity and its synthetic applications is key to unlocking future innovations.

References

  • Štrukil, V., et al. (2021). Mechanochemically Assisted Synthesis of Hexaazatriphenylenehexacarbonitrile. The Journal of Organic Chemistry, 86(11), 7793–7800. Available from: [Link]

  • Strukil, V., et al. (2021). Mechanochemically Assisted Synthesis of Hexaazatriphenylenehexacarbonitrile. Europe PMC. Available from: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Hexaketocyclohexane Octahydrate in Materials Science.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of HAT-CN: Traditional versus Mechanochemical Approaches.
  • BenchChem. (n.d.). Technical Support Center: Hexaazatriphenylenehexacarbonitrile (HAT-CN) Synthesis.
  • BenchChem. (n.d.). Application Note: A High-Yield, Mechanochemically Assisted Synthesis of Hexaazatriphenylenehexacarbonitrile (HAT-CN).
  • ChemBK. (2024, April 9). triquinoyl. Retrieved from [Link]

  • BenchChem. (n.d.). Unveiling the True Identity of a Precursor: A Technical Guide to Dodecahydroxycyclohexane Dihydrate, Formerly Known as Hexaketocyclohexane Octahydrate.
  • Watson International Ltd. (n.d.). Hexaketocyclohexane octahydrate CAS 527-31-1. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.527-31-1,HEXAKETOCYCLOHEXANE OCTAHYDRATE 97 Suppliers. Retrieved from [Link]

  • Czarnik, A. W. (1989). The Chemistry of Hexaazatriphenylene Hexanitrile, a Polyfunctional Heterocycle with Potential Utility in the Formulation of Ther. Defense Technical Information Center. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). OLED Material Synthesis: The Role of Hexaketocyclohexane Octahydrate. Retrieved from [Link]

  • Kumar, S., et al. (2021). Synthesis of covalent organic frameworks using sustainable solvents and machine learning. Green Chemistry, 23(21), 8932-8941. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 26). Hexaketocyclohexane Octahydrate: Chemical Properties and Synthesis Applications. Retrieved from [Link]

  • Cavero, E., et al. (2015). Hexaazatriphenylene (HAT) Derivatives: From Synthesis to Molecular Design, Self-Organization and Device Applications. ResearchGate. Available from: [Link]

  • BenchChem. (n.d.). A Comparative Structural Analysis: Dodecahydroxycyclohexane Dihydrate versus the Theoretical Hexaketocyclohexane.
  • Mondal, B., & Das, N. (2023). Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. Polymers, 15(15), 3218. Available from: [Link]

  • Kumar, S., et al. (2021). Synthesis of covalent organic frameworks using sustainable solvents and machine learning. Green Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Dodecahydroxycyclohexane dihydrate. PubChem Compound Database. Retrieved from [Link]

  • Kumar, S., et al. (2021). Synthesis of covalent organic frameworks using sustainable solvents and machine learning. KAUST Repository. Available from: [Link]

  • LookChem. (n.d.). Dodecahydroxycyclohexane. Retrieved from [Link]

  • Harris, K. D. M., et al. (2003). Dodecahydroxycyclohexane dihydrate. ResearchGate. Available from: [Link]

Sources

Method

Application Note: Advanced Handling, Storage, and Synthetic Protocols for Hexaketocyclohexane Octahydrate

Executive Summary & Chemical Profile Hexaketocyclohexane octahydrate (commonly referred to as triquinoyl octahydrate or cyclohexanehexone octahydrate) is a highly versatile cyclic polyketone equivalent. It is utilized ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

Hexaketocyclohexane octahydrate (commonly referred to as triquinoyl octahydrate or cyclohexanehexone octahydrate) is a highly versatile cyclic polyketone equivalent. It is utilized extensively as a foundational building block in organic synthesis, particularly for producing heterocyclic compounds, dyes, and advanced organic electronic materials like hexaazatriphenylenehexacarbonitrile (HAT-CN)[1][2][3].

Structural Reality Check: While commercially marketed under the formula C6​O6​⋅8H2​O , crystallographic studies confirm that the stable, commercially available compound is actually dodecahydroxycyclohexane dihydrate ( C6​(OH)12​⋅2H2​O )[3]. The theoretical anhydrous form ( C6​O6​ ) is thermodynamically unstable and is typically only observed as an ionized fragment in mass spectrometry[3]. Recognizing this hydrated geminal diol structure is critical for accurate stoichiometric calculations and experimental design[3].

Quantitative Data Summary
PropertyValueReference
Chemical Names Hexaketocyclohexane octahydrate, Triquinoyl octahydrate[1][4]
Molecular Formula C6​O6​⋅8H2​O (Structurally: C6​(OH)12​⋅2H2​O )[3][4]
Molecular Weight 312.18 g/mol [2][4][5]
Appearance White to light brown (beige) powder[2][5][6]
Melting Point 99 °C (dec.)[1]
Optimal Storage 2-8°C, dry, sealed, under nitrogen[1][2][7]

Storage Protocols and Mechanistic Causality

The stability of hexaketocyclohexane octahydrate is entirely dependent on preserving its delicate hydration state. Deviations from strict storage parameters lead to rapid degradation.

  • Temperature Control (2-8°C): The compound must be stored refrigerated[1][2][3]. Causality: Elevated ambient temperatures provide the activation energy required to break the hydrogen-bonded network of the geminal diols. This thermal stress induces dehydration, forcing the molecule toward the highly unstable anhydrous cyclohexanehexone state, which subsequently degrades[3].

  • Atmospheric Control: It must be kept in a tightly closed container, ideally under a nitrogen atmosphere for long-term storage (e.g., -20°C for extended periods in solvent)[7][8]. Causality: Exposure to ambient moisture fluctuations and oxygen can lead to oxidative cleavage of the carbon-carbon bonds or uncontrolled hygroscopic behavior.

  • Chemical Incompatibilities: The compound must be strictly isolated from strong oxidizing agents[8]. Causality: The electron-rich hydroxyl groups of the hydrated dodecahydroxycyclohexane form are highly susceptible to further oxidation, which can cause violent reactions or complete degradation of the cyclohexane ring[8].

G A Hexaketocyclohexane Octahydrate (Dodecahydroxycyclohexane dihydrate) B Optimal Storage: 2-8°C Sealed, N2 Atmosphere A->B Recommended C Improper Storage: Heat / Moisture / O2 A->C Avoid D Stable Geminal Diol Network Maintained B->D Preserves Hydration E Dehydration & Oxidation (Thermal Stress) C->E Induces Cleavage F Unstable Anhydrous C6O6 Rapid Degradation E->F Loss of H2O

Caption: Mechanistic pathway of hexaketocyclohexane octahydrate stability under various storage conditions.

Safety, Handling, and Spill Management

Hexaketocyclohexane octahydrate requires strict adherence to safety protocols to prevent occupational exposure and environmental contamination.

  • Personal Protective Equipment (PPE): Handlers must wear chemical goggles, suitable protective clothing, and a NIOSH/MSHA or European Standard EN 149 approved respirator to avoid inhaling fine particulate dust[5][6].

  • Spill Management: In the event of a spill, the solid material should be carefully swept up without generating dust[6]. Contaminated surfaces must be cleaned with an excess of water, leveraging the compound's high water solubility[5].

  • Disposal Workflow: Do not release the compound into the environment or standard drainage[5]. Waste must be collected in suitable, closed containers and handed over to a licensed EHS chemical waste disposal contractor along with the Safety Data Sheet (SDS)[6][8].

Experimental Protocol: Mechanochemical Synthesis of HAT-CN

Hexaketocyclohexane octahydrate is a primary precursor for hexaazatriphenylenehexacarbonitrile (HAT-CN), a critical material used in organic electronics[1][3]. The following protocol outlines a validated, time- and resource-efficient mechanochemical synthesis route[3].

Workflow Step1 Step 1: Reagent Loading Hexaketocyclohexane octahydrate + Diaminomaleonitrile Step2 Step 2: Mechanochemical Milling ZrO2 Vial, 35 Hz, 10 min Step1->Step2 Dry transfer Step3 Step 3: Acidic Cyclization Add 30% HNO3, 110°C, 1 hr Step2->Step3 Transfer to flask Step4 Step 4: Product Isolation HAT-CN Recovery & Filtration Step3->Step4 Precipitation

Caption: Step-by-step experimental workflow for the mechanochemical synthesis of HAT-CN.

Step-by-Step Methodology
  • Equipment Preparation: Ensure a 10 mL Zirconium dioxide ( ZrO2​ ) milling vial and a 10 mm ZrO2​ milling ball are thoroughly cleaned and dried[3].

  • Reagent Loading: Inside a fume hood, accurately weigh 0.400 g (1.30 mmol) of hexaketocyclohexane octahydrate and 1.10 g (10.20 mmol, ~7.84 eq) of diaminomaleonitrile[3]. Transfer both solids into the ZrO2​ milling vial and insert the milling ball[3].

  • Mechanochemical Milling: Secure the vial in a vibratory ball mill (e.g., Retsch MM500)[3]. Mill the solid mixture for exactly 10 minutes at a frequency of 35 Hz[3].

    • Causality: Mechanochemical milling provides localized kinetic energy to initiate the condensation reaction without the need for bulk solvents, drastically increasing the effective collision frequency between the solid reagents.

  • Acidic Cyclization: Carefully transfer the raw milled mixture from the vial into a standard reaction flask[3]. Add 30% Nitric Acid ( HNO3​ ) to the flask[3].

  • Thermal Maturation: Stir the acidic mixture in an oil bath set to 110 °C for 1 hour[3].

    • Causality: The nitric acid acts as both an acid catalyst and an oxidative environment to drive the final cyclization and aromatization steps, yielding the fully conjugated HAT-CN framework.

  • Isolation: Cool the reaction to room temperature, precipitate, filter, and wash the product according to standard organic isolation techniques for HAT-CN.

Sources

Application

Application Notes & Protocols: Hexaketocyclohexane Octahydrate in Coordination Chemistry and Single-Atom Catalysis

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Hexaketocyclohexane octahydrate (HKH)—crystallographically identified as dodecahydroxycyclohexane dihydrate ( C6​(OH)12​⋅2H2​O )—is a highly symmetric, oxygen-rich synthon[1]. While historically viewed as a simple cyclic ketone, its primary utility in modern coordination chemistry is not as a direct metal ligand, but as a strategic topological node.

The Causality of Precursor Selection: Direct coordination of transition metals to small organic ligands often results in homogeneous catalysts that suffer from poor stability and difficult recovery. By utilizing HKH, chemists can exploit the extreme electrophilicity of its vicinal carbonyl equivalents (generated in situ upon dehydration of the hydroxyl groups). Through rapid Schiff-base polycondensation with aromatic polyamines, HKH forms rigid, fully conjugated phenazine or pyrazine linkages[2][3].

These resulting two-dimensional materials—such as Covalent Organic Frameworks (COFs) and nitrogen-rich porous polymers (e.g., C2N, Aza-COF)—act as macroscopic ligands . They possess uniformly distributed, periodic pyridinic nitrogen coordination sites that capture Lewis acidic transition metals (e.g., Pt, Co, Fe, Ag) with atomic precision[4][5]. This prevents metal agglomeration, stabilizes single-atom catalysts (SACs) against harsh pH environments, and optimizes the electronic structure for advanced electrocatalysis[2].

Visualizing the Coordination Strategy

Pathway HKH Hexaketocyclohexane Octahydrate COF N-Rich Macroscopic Ligand (Aza-COF / C2N) HKH->COF Polycondensation Amine Polyamine Precursor Amine->COF Schiff-base reaction SAC Single-Atom Catalyst (M-Nx Coordination) COF->SAC Post-Synthetic Metalation Metal Transition Metal Salt (e.g., Pt, Co, Fe) Metal->SAC Lewis Acid-Base Capture

Mechanistic pathway from HKH precursors to single-atom coordinated catalytic networks.

Application 1: Synthesis of Aza-COF Macroscopic Ligands

Aza-COFs synthesized from HKH provide an ideal substrate to accommodate single metal atoms owing to their unique nanoscale pore configuration, stable periodic structure, and abundant coordination sites[2].

Protocol 1: Solvothermal Synthesis of Aza-COF

Objective: To synthesize a crystalline, nitrogen-rich covalent organic framework as a host ligand. Causality & Design: Water is utilized as a green solvent, often aided by ultrasonication to ensure the complete dissolution of the highly polar HKH and amine hydrochloride salts prior to polymerization. The elevated temperature provides the activation energy required for reversible Schiff-base condensation, ensuring thermodynamic error-correction and high crystallinity[3][5].

Step-by-Step Methodology:

  • Precursor Loading: Add 1,2,4,5-benzenetetramine tetrahydrochloride (TAB·4HCl) and hexaketocyclohexane octahydrate (HKH) in a stoichiometric 3:2 molar ratio into a high-pressure, Teflon-lined reaction vessel[3].

  • Solvent Addition: Add deionized water (or a tailored mixture of 1,4-dioxane/1,3,5-mesitylene for specific pore expansion) and subject the mixture to ultrasonication for 30 minutes to achieve a homogeneous dispersion[3][6].

  • Polycondensation: Seal the vessel and heat at 90–150 °C for 48 hours[3][5].

  • Purification: Recover the resulting dark precipitate. To remove unreacted monomers and low-molecular-weight oligomers, purify the solid using a Soxhlet extractor with hot methanol for 48 hours[4].

  • Activation: Dry the purified Aza-COF in a vacuum oven at 150 °C for 24 hours to evacuate the pores, rendering the nitrogen sites accessible for subsequent metalation[4].

Protocol 2: Post-Synthetic Metalation (e.g., Pt, Co, or Fe)

Objective: To coordinate single transition metal atoms into the pyridinic nitrogen pockets of the Aza-COF. Causality & Design: A post-synthetic metalation strategy is employed to ensure the COF framework forms its crystalline lattice without metal interference. Once formed, the lone pairs on the periodic pyridinic nitrogens act as strong Lewis bases, capturing metal cations from solution to form stable M-Nx​ coordination spheres[2][5].

Step-by-Step Methodology:

  • Dispersion: Disperse the activated Aza-COF powder in an appropriate solvent (e.g., deionized water for Ag, or anhydrous methanol/DMF for Co/Fe/Pt)[3][4][5].

  • Metalation: Slowly add the transition metal precursor (e.g., K2​PtCl4​ , CoCl2​ , or FeCl2​ ) dropwise to the COF suspension[2][3][5].

  • Coordination Reaction: Stir the mixture at room temperature or under gentle reflux (e.g., 90 °C) for 12–24 hours to allow thermodynamic binding to the nitrogen sites[3][5].

  • Washing: Filter and wash the metalated COF extensively with the reaction solvent to remove any physically adsorbed, uncoordinated metal ions.

  • System Validation: Confirm single-atom dispersion using Aberration-Corrected Scanning Transmission Electron Microscopy (AC-STEM). Utilize X-ray Photoelectron Spectroscopy (XPS) to validate coordination; a distinct shift in the N 1s binding energy (e.g., emergence of a peak at ~398.9 eV) confirms successful metal-nitrogen bonding[5].

Workflow Step1 1. Precursor Mixing HKH + Polyamine in Solvent Step2 2. Solvothermal Synthesis Heating (90-150°C) for 48h Step1->Step2 Step3 3. Framework Purification Soxhlet Extraction & Vacuum Drying Step2->Step3 Step4 4. Metal Coordination Reflux with Metal Halide/Nitrate Step3->Step4 Step5 5. Analytical Validation XPS, EXAFS, and AC-STEM Step4->Step5

Standard experimental workflow for synthesizing and metalating HKH-derived coordination frameworks.

Application 2: Synthesis of Hexaazatriphenylene (HAT) Core Ligands

HKH is the definitive starting material for synthesizing HAT-based ligands. These planar, nitrogen-rich aromatic cores are highly electron-poor, making them exceptional building blocks for multimetallic coordination complexes (e.g., Ir, Au) with pseudo- D3h​ symmetry.

Protocol 3: Synthesis of Hexaazatriphenylenehexacarbonitrile (HAT-CN)

Objective: To synthesize a powerful electron-accepting ligand and organic electronic material[1]. Causality & Design: Using a vast excess of diaminomaleonitrile ensures the complete conversion of all six carbonyl equivalents of HKH. Glacial acetic acid serves a dual purpose as both the high-boiling solvent and the acid catalyst necessary to drive the condensation[7].

Step-by-Step Methodology:

  • Reactant Mixing: Combine HKH (1 equivalent, e.g., 10.0 g, 32 mmol) with diaminomaleonitrile (7.5 equivalents, e.g., 26.0 g, 240 mmol) in a round-bottom flask[7].

  • Acidic Condensation: Suspend the solid mixture in 1200 mL of glacial acetic acid[7].

  • Reflux: Heat the mixture to reflux with vigorous stirring for 2 hours. The reaction mixture will turn black as the highly conjugated HAT system forms[7].

  • Isolation: Filter the reaction mixture while hot. Wash the collected solid sequentially with hot glacial acetic acid (3 × 150 mL) to remove unreacted diaminomaleonitrile and soluble byproducts[7].

  • Drying: Dry the brown-black solid under a high vacuum (0.01 torr) at 150 °C for 2 hours to yield analytically pure HAT-CN[7].

Quantitative Data Summary

The structural versatility of HKH allows for the generation of diverse coordination environments. Table 1 summarizes the validated metal-ligand complexes derived from HKH precursors and their corresponding catalytic applications.

Table 1: Coordination Environments and Applications of HKH-Derived Frameworks

MetalLigand FrameworkCoordination GeometryPrimary Catalytic ApplicationReference
Pt NGA-COF Pt-N2​ (Asymmetric)Hydrogen Evolution Reaction (HER)[2]
Co Aza-CMP Co-N (Pyridinic)Electrochemical Water Oxidation[4]
Fe C2N Network Fe-N / Fe-C (Dual Atom)Oxygen Reduction Reaction (ORR)[5]
Ag Aza-COF Ag Nanoparticle/Coordination CO2​ Catalytic Conversion[3]
Ir / Au HAT-tris-NHC D3h​ -SymmetryHydroamination / Strecker Reaction

References

  • National Center for Biotechnology Information (PMC). Single-atom platinum with asymmetric coordination environment on fully conjugated covalent organic framework for efficient electrocatalysis.[Link]

  • Royal Society of Chemistry (RSC). A D3h-symmetry hexaazatriphenylene-tris-N-heterocyclic carbene ligand and its coordination to iridium and gold.[Link]

  • American Chemical Society (ACS). Effective CO2 Catalytic Conversion by Nitrogen-Rich Covalent Organic Framework-Immobilized Ag Nanoparticles.[Link]

  • Royal Society of Chemistry (RSC). Metal coordination in C2N-like materials towards dual atom catalysts for oxygen reduction.[Link]

  • KTH Royal Institute of Technology (DiVA). (Photo)electrochemical Water Oxidation: From Catalysis to Functional Device.[Link]

  • Google Patents.

Sources

Method

in situ monitoring of hexaketocyclohexane octahydrate reactions

Application Note: In Situ Monitoring of Hexaketocyclohexane Octahydrate Polycondensation Reactions Executive Summary Hexaketocyclohexane octahydrate is a highly versatile building block in the synthesis of advanced funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Situ Monitoring of Hexaketocyclohexane Octahydrate Polycondensation Reactions

Executive Summary

Hexaketocyclohexane octahydrate is a highly versatile building block in the synthesis of advanced functional materials, including hexaazatrinaphthylenes (HATN) and aza-fused microporous polymers (Aza-CMPs) used in high-performance electrocatalysis and lithium-ion batteries. However, the unique structural reality of this precursor dictates that its polymerization involves complex, multi-step dehydration and condensation kinetics. This application note provides an authoritative guide on utilizing in situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy to monitor these reactions in real-time, ensuring optimal conversion and preventing the formation of structural defects in the resulting polymer networks.

Structural Clarification & Mechanistic Causality

To successfully monitor and control the reactivity of "hexaketocyclohexane octahydrate," one must first understand its true molecular identity. Historically misidentified as a hydrated polyketone (C₆O₆·8H₂O), modern X-ray crystallography and NMR spectroscopy have definitively established its structure as a highly hydroxylated aliphatic ring:1[1].

Causality in Experimental Design: Because the precursor is a geminal diol rather than a free ketone, it cannot undergo direct nucleophilic attack by aromatic amines at room temperature. The reaction requires thermal energy to drive the in situ dehydration of the hydroxyl groups, generating the transient, highly reactive cyclohexanehexone (C₆O₆) intermediate[2]. This intermediate must immediately undergo an imine condensation with a polyamine (e.g., 1,2,4,5-benzenetetramine or 4,5-dibromobenzene-1,2-diamine)[3],[4]. If the dehydration rate exceeds the condensation rate, the unstable C₆O₆ intermediate may undergo unwanted side reactions or decomposition. Therefore, in situ monitoring is critical to synchronize thermal ramping with the kinetic onset of imine formation.

ReactionMechanism A Hexaketocyclohexane Octahydrate C6(OH)12·2H2O B Thermal Dehydration (-H2O) A->B C Transient Intermediate [Cyclohexanehexone] B->C In Situ Generation E Imine Condensation (Acetic Acid, 140°C) C->E D Aromatic Polyamine (e.g., 1,2,4,5-Benzenetetramine) D->E F Aza-Fused Microporous Polymer (Aza-CMP) E->F Polymerization

Figure 1: Mechanistic pathway of hexaketocyclohexane octahydrate dehydration and polycondensation.

Quantitative Data: Spectroscopic Markers

In situ ATR-FTIR is the optimal technique for this workflow because it can simultaneously track the disappearance of the massive hydroxyl network and the emergence of the conjugated pyrazine linkages characterizing the final framework.

Table 1: Key Vibrational Frequencies for Reaction Monitoring

Functional GroupWavenumber (cm⁻¹)Trend During ReactionMechanistic Significance
O-H Stretch 3200 – 3600Rapid DecreaseDehydration of geminal diols to transient carbonyls[1].
C-O Stretch 1000 – 1200Rapid DecreaseLoss of hydroxyl groups from the aliphatic ring[1].
C=N Stretch 1340 – 1400Steady IncreaseFormation of pyrazine/hexaazatrinaphthylene linkages.
C=C Stretch 1550 – 1600Steady IncreaseDevelopment of extended π-conjugation in the framework.

Experimental Protocols

Protocol 1: Polycondensation to Aza-Fused Microporous Polymers (Aza-CMP)

This protocol details the synthesis of a highly selective Aza-CMP catalyst (often utilized for oxygen reduction reactions) via the polycondensation of hexaketocyclohexane octahydrate and an aromatic tetramine[4].

  • Step 1: Preparation of the Reaction Matrix Charge a 500 mL three-neck Schlenk flask with 1,2,4,5-benzenetetramine tetrahydrochloride (11.3 mmol) and hexaketocyclohexane octahydrate (3.76 mmol)[3],[4]. Self-Validating Step: Ensure the molar ratio is strictly 3:1 (diamine to octahydrate). A deviation here will result in unreacted termination defects, which can be identified later by a persistent, non-plateauing primary amine N-H stretch (~3400 cm⁻¹) in the FTIR spectra.

  • Step 2: Probe Insertion and Inertion Insert an ATR-FTIR diamond probe into the central neck using a specialized ground-glass adapter. Seal the system and purge with ultra-high purity Argon for 15 minutes. Causality Check: Aromatic diamines are highly susceptible to oxidative degradation at elevated temperatures. Argon purging prevents the formation of quinoid byproducts that would quench the polymerization and introduce spectral artifacts.

  • Step 3: Solvent Addition and Baseline Acquisition Inject 450 mL of degassed glacial acetic acid[3]. Acquire a background FTIR spectrum of the unreacted suspension at 25°C. Causality Check: Acetic acid is chosen because it acts as both a solvent and an acid catalyst for the imine condensation. Its high boiling point accommodates the thermal energy required for the endothermic dehydration of the octahydrate precursor.

  • Step 4: Thermal Activation and Kinetic Monitoring Ramp the temperature to 140°C under continuous stirring[3]. Initiate the in situ FTIR kinetic data collection (1 spectrum/2 min). Around 90-100°C, the broad O-H stretch will begin to rapidly attenuate as the geminal diols dehydrate[1].

  • Step 5: Reaction Termination Monitor the C=N stretch (~1346 cm⁻¹). Once the integral area of this peak plateaus (typically after 24 hours), the polycondensation has reached equilibrium. Cool the reaction to room temperature and isolate the solid via filtration[3].

Protocol 2: Operando Spectroscopic Data Processing

To extract reliable kinetic data from the in situ monitoring, the raw spectral data must be systematically processed.

  • Step 1: Spectral Pre-processing Apply an automated baseline correction to all acquired spectra to account for the thermal drift of the acetic acid solvent over the 24-hour heating period.

  • Step 2: Peak Deconvolution Because the C=N stretch often overlaps with the C=C aromatic stretch of the newly formed conjugated system, utilize a Gaussian-Lorentzian curve fitting model to isolate the specific area of the imine kinetic profile.

  • Step 3: Conversion Calculation Plot the normalized area of the C=N peak versus time. The inflection point of this curve validates the optimal temperature at which dehydration matches the condensation rate, allowing for the extraction of pseudo-first-order rate constants.

InSituSetup S1 Reaction Vessel (140°C, Inert Gas) S2 In Situ ATR-FTIR Probe (Diamond Sensor) S1->S2 Evanescent Wave S3 Real-Time Spectral Acquisition S2->S3 IR Signal S4 Kinetic Analysis (C=N Integration) S3->S4 Data Export

Figure 2: Workflow for real-time in situ ATR-FTIR monitoring of the polycondensation reaction.

References[1] Unveiling the True Identity of Triquinoyl Octahydrate: A Technical Guide to Dodecahydroxycyclohexane Dihydrate - Benchchem. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBAUB1YM3JZb6h1LwSgPhNOt1qoHg5aNI6WeUuYLAkwbB62hwkND6hrAmMRFA3-qYqHTpLQfAiFdycBr-hYiptb4yE6PmEU6I2S3dSk5smEDJ-n_zthqHbfz3zPBO-Mtopcjb3tuMoChJPrh5Bl2OrHBuwrNWsTZu1QcTwEh0Oh5aeAH6Lr7Ri54rnvopttzLBBp1Lpmj6mYslqYA-MH02fn5zKYXf4wG10ruhsvqnyAfQQ1xsTGJ5ygmV8uT9ReSAq6dNVoey2THUfg==[2] Buy Cyclohexanehexone | 527-31-1 - Smolecule. Smolecule.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqiGGKZzTINwegabnD5uv80oTEbCqwT8q_Sz_iN_iUkO-WH9mWPUq_R-zg7iM36Jv6oKSto41tZm_j7gvi828b2ur8UhyQtpGU2MfhpvQb3R8DGEJaGsFz_I55thhHwB2RWP1-TQ==[3] Ordered Carbonaceous Framework Synthesized from Hexaazatrinaphthylene with Enediyne Groups via Solid-State Bergman Cyclization Reaction. ACS Applied Materials & Interfaces.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEQtcLbgXj6KAy0_uoX41uY0Y0Rhqd_Z4Rx7yWty8cVKLIz2m5pJ6nD5607qtw4yXYqgNhYz6FL9Q_QxSAMEYuXPyobCgRGpCrecP5srh5AS7d8RoOKUfRzWQF47ZkvHzezaY4CdVDOa0g[4] In situ Raman spectroscopic evidence for oxygen reduction reaction intermediates at platinum single-crystal surfaces. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAJr4qnROqBhe7VZIWWqwM3tM-3O_vF7GKCK_iJyfmjmWjeirmr--JaJE5cD0nBlI_GNLXtNCpyqtbgye5-681Jatl8kbPIdaAioSAdU78w5u5E0IVa7yCeg1R1IxVpn-soOAuR-P6h_FHUBT-azL7_UmN0krAvNLLeYLzMbLCTMxrCugjI4G9lK-KQ1j6XKgzi4-cJSegw4KCy2FJgY57nQp44tAHS-nFvqU_a-4U2Y5Tq652OvO2k__s60OE-3KZDY3RtlDsorap0okOP0XVfDib4h_WgAjxasPWIe0vIjLX6w==

Sources

Application

Application Notes and Protocols: Dodecahydroxycyclohexane Dihydrate in Advanced Materials Synthesis

Foreword: A Critical Note on Chemical Identity Historically, the compound of interest for this guide has been known and sold as hexaketocyclohexane octahydrate. However, extensive crystallographic studies have definitive...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: A Critical Note on Chemical Identity

Historically, the compound of interest for this guide has been known and sold as hexaketocyclohexane octahydrate. However, extensive crystallographic studies have definitively revealed its true chemical structure to be dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) .[1][2][3] While the archaic name persists in older literature and some commercial listings, this document will use the accurate chemical name to ensure scientific integrity.[1] This distinction is paramount, as the reactivity, centered around twelve hydroxyl groups rather than six keto groups, is crucial for understanding the synthesis pathways and applications detailed herein.

PART 1: Compound Profile and Handling

Physicochemical Properties

Dodecahydroxycyclohexane dihydrate is a versatile organic building block utilized in the synthesis of advanced functional materials.[4] Its stability and reactivity under controlled conditions make it a valuable reagent in both academic and industrial research.[5]

Table 1: Physicochemical Properties of Dodecahydroxycyclohexane Dihydrate

PropertyValueSource(s)
Molecular Formula C₆H₁₆O₁₄ (as dihydrate: C₆(OH)₁₂·2H₂O)[5]
Molecular Weight 312.18 g/mol [4][5]
CAS Number 527-31-1[6][7]
Appearance White to beige or grey-brown powder[5][6]
Purity ≥97%[4][6]
Melting Point 99 °C (with decomposition)[6][7]
Storage 2-8°C, dry and sealed[4][5]
Safety and Handling

Standard laboratory safety protocols should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.

  • Incompatibilities: Avoid strong oxidizing agents.

  • Storage: Store in a tightly sealed container in a cool, dry environment as specified.[5]

PART 2: Application in Advanced Organic Electronics

The primary and most well-documented application of dodecahydroxycyclohexane dihydrate in materials science is its role as a key starting material for the synthesis of nitrogen-rich, planar aromatic compounds.[1] The most notable of these is hexaazatriphenylenehexacarbonitrile (HAT-CN) , a powerful electron-accepting material widely used in organic electronic devices, including Organic Light-Emitting Diodes (OLEDs).[1][6][8]

Synthesis of Hexaazatriphenylenehexacarbonitrile (HAT-CN)

HAT-CN is synthesized through a condensation reaction between dodecahydroxycyclohexane dihydrate and diaminomaleonitrile.[1][2] Recent advancements in mechanochemistry offer a more efficient, rapid, and environmentally friendly alternative to traditional solvent-based methods.[1][2]

Causality Behind Methodological Choice: Mechanochemical synthesis utilizes mechanical energy from ball milling to drive chemical reactions, often in the absence of bulk solvents. This approach is superior to traditional wet-chemical methods as it dramatically reduces reaction times (from days to minutes), eliminates the need for hazardous solvents, requires no external heating, and can lead to higher product yields.[2]

Protocol: Mechanochemically Assisted Synthesis of HAT-CN

This protocol is adapted from advanced, peer-reviewed methodologies for a high-yield, efficient synthesis.[1][2]

Materials and Equipment:

  • Dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O)

  • Diaminomaleonitrile

  • Mixer ball mill (e.g., Retsch MM500)

  • 10 mL Zirconium dioxide (ZrO₂) milling vial and one 10 mm ZrO₂ milling ball

  • 30% Nitric acid (HNO₃) for oxidative workup

  • Standard laboratory glassware for filtration and washing

Step-by-Step Procedure:

  • Reactant Loading: Place 0.400 g (1.30 mmol, 1 equivalent) of dodecahydroxycyclohexane dihydrate and 1.10 g (10.20 mmol, ~7.8 equivalents) of diaminomaleonitrile into the 10 mL ZrO₂ milling vial containing the milling ball.[1][2]

  • Milling: Secure the vial in the mixer ball mill. Mill the mixture for 10 minutes at a frequency of 35 Hz .[1][2] This step provides the activation energy for the condensation reaction.

  • Oxidative Workup: After milling, carefully transfer the resulting raw mixture into a flask.[1][2]

  • Heating: Add 30% nitric acid to the flask and stir the mixture in an oil bath preheated to 110 °C for one hour .[1][2] This step facilitates the final aromatization and oxidation to the stable HAT-CN product.

  • Isolation: Cool the mixture to room temperature. The final HAT-CN product can be isolated via filtration, followed by washing with deionized water and a suitable organic solvent (e.g., ethanol), and then dried under vacuum.[1]

Table 2: Comparison of Synthesis Methods for HAT-CN

Synthesis MethodReagentsReaction TimeTemperatureYield
Traditional Wet-Chemical Dodecahydroxycyclohexane, diaminomaleonitrile, acetic acid, nitric acid~2 daysReflux (118 °C)~50%
Mechanochemically Assisted Dodecahydroxycyclohexane, diaminomaleonitrile10 minutes (milling) + 1 hr (workup)Room Temp (milling)Up to 67%

Data synthesized from available literature.[1][2]

G A 1. Reactant Loading (Dodecahydroxycyclohexane + Diaminomaleonitrile) B 2. Ball Milling (10 min @ 35 Hz) A->B C 3. Oxidative Workup (Transfer + Add 30% HNO₃) B->C D 4. Heating (1 hr @ 110 °C) C->D E 5. Isolation (Filter, Wash, Dry) D->E F Final Product: HAT-CN E->F

Caption: Workflow for the mechanochemical synthesis of HAT-CN.[1]

PART 3: Application of Derivatives in Energy Storage

While dodecahydroxycyclohexane itself is not directly used for energy storage, its derivatives, particularly rhodizonates (C₆O₆²⁻) , are highly promising electrode materials for next-generation batteries, such as sodium-ion batteries (SIBs).[1] The redox activity of the carbonyl groups in the rhodizonate dianion allows for the reversible storage of multiple sodium ions, leading to very high theoretical capacities.[1][3][9]

Synthesis of Nanostructured Disodium Rhodizonate

Causality Behind Methodological Choice: For battery applications, nanostructuring electrode materials is a key strategy to enhance performance. A smaller particle size increases the surface-area-to-volume ratio, which improves reaction kinetics, enhances rate capability, and can buffer the mechanical stress from ion insertion/extraction during cycling. An anti-solvent precipitation method is a facile, bottom-up approach to generate such nanostructures.

Protocol: Anti-Solvent Precipitation of Nanostructured Disodium Rhodizonate

Materials and Equipment:

  • Disodium rhodizonate

  • Deionized water

  • Ethanol (or other suitable anti-solvent)

  • Magnetic stirrer and stir bar

  • Centrifuge or filtration apparatus

Step-by-Step Procedure:

  • Dissolution: Prepare a saturated aqueous solution of disodium rhodizonate in a small beaker.[1]

  • Precipitation: In a separate, larger beaker, place a volume of ethanol (e.g., 10x the volume of the aqueous solution) under vigorous magnetic stirring.[1]

  • Injection: Rapidly inject the saturated aqueous solution into the stirring ethanol.[1] The sudden change in solvent polarity will cause the disodium rhodizonate to precipitate out of the solution as fine nanoparticles.

  • Isolation: Collect the precipitated nanostructured material by centrifugation or vacuum filtration.[1]

  • Washing & Drying: Wash the collected solid with fresh anti-solvent (ethanol) to remove any residual water and impurities, then dry thoroughly under vacuum.[1]

G C6O6_2 C₆O₆²⁻ (Rhodizonate) Na2C6O6 Na₂C₆O₆ C6O6_2->Na2C6O6 + 2Na⁺ - 2e⁻ (Discharge) Na2C6O6->C6O6_2 - 2Na⁺ + 2e⁻ (Charge) Na4C6O6 Na₄C₆O₆ Na2C6O6->Na4C6O6 + 2Na⁺ - 2e⁻ (Discharge) Na4C6O6->Na2C6O6 - 2Na⁺ + 2e⁻ (Charge)

Caption: Reversible sodiation/desodiation of the rhodizonate cathode.[1]

PART 4: Future Outlook & Theoretical Applications

The rich chemistry of polyhydroxy compounds suggests significant untapped potential for dodecahydroxycyclohexane dihydrate.

  • Porous Materials (MOFs and COFs): The twelve hydroxyl groups of the molecule could theoretically serve as coordination sites for metal ions in the synthesis of novel metal-organic frameworks (MOFs) or as reactive sites for forming covalent linkages in covalent-organic frameworks (COFs).[1] Further research is warranted to explore its utility as a precursor for new porous materials with potential applications in gas storage, catalysis, and chemical sensing.[1]

  • Pharmaceuticals and Agrochemicals: As a highly functionalized cyclic molecule, it serves as a versatile intermediate for creating complex heterocyclic compounds, which are foundational structures in many pharmaceuticals and agrochemicals.[5]

References

  • Application Notes and Protocols: Hexaketocyclohexane Octahydrate in M
  • Hexaketocyclohexane octahydr
  • HEXAKETOCYCLOHEXANE OCTAHYDRATE 97 CAS#: 527-31-1.
  • Hexaketocyclohexane octahydr
  • Hexaketocyclohexane Octahydrate: Chemical Properties and Synthesis Applic
  • HEXAKETOCYCLOHEXANE OCTAHYDR
  • Hexaketocyclohexane octahydr
  • Hexaketocyclohexane octahydrate CAS 527-31-1.
  • OLED Material Synthesis: The Role of Hexaketocyclohexane Octahydr
  • Mechanochemically Assisted Synthesis of Hexaazatriphenylenehexacarbonitrile. The Journal of Organic Chemistry.
  • Revisiting the Hitherto Elusive Cyclohexanehexone Molecule: Bulk Synthesis, Mass Spectrometry, and Theoretical Studies. The Journal of Physical Chemistry Letters.
  • Cyclohexanehexone with Ultrahigh Capacity as Cathode Materials for Lithium‐Ion Batteries.

Sources

Technical Notes & Optimization

Troubleshooting

preventing dehydration of hexaketocyclohexane octahydrate during storage

Technical Support Center: Storage and Handling of "Hexaketocyclohexane Octahydrate" Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Storage and Handling of "Hexaketocyclohexane Octahydrate"

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience sudden, unexplained yield drops in condensation reactions (such as the synthesis of HAT-CN or aza-COFs). In 90% of these cases, the root cause is the improper storage and subsequent dehydration of their primary precursor: "hexaketocyclohexane octahydrate."

This guide is designed to dismantle the misconceptions surrounding this chemical, explain the causality behind its degradation, and provide field-proven, self-validating protocols to ensure your reagent remains intact.

Part 1: The Identity Crisis — What Are You Actually Storing?

To understand how to store this compound, we must first correct a historical structural error. For decades, this reagent has been sold under the names hexaketocyclohexane octahydrate or triquinoyl octahydrate (C₆O₆·8H₂O).

However, seminal X-ray crystallographic studies have unequivocally proven that this structure is a physical impossibility under standard conditions[1]. The molecule is actually dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) [2].

The Mechanistic Implication: You are not storing a stable hexaketone surrounded by eight loose waters of crystallization. You are storing a highly complex, hydrogen-bonded geminal diol lattice containing two waters of crystallization. If the ambient vapor pressure drops too low, the crystal loses its dihydrate water, triggering a cascade where the geminal diols dehydrate back into adjacent ketones. These vicinal polyketones are thermodynamically unstable and rapidly decompose or polymerize [3]. This is why dehydration destroys your reagent.

Part 2: Troubleshooting Guides & FAQs

Q1: My condensation reaction yields have plummeted, and my white powder now looks beige/brown. What happened? A: Your compound has effloresced (dehydrated) and begun to decompose. When dodecahydroxycyclohexane dihydrate loses water, its molar mass decreases. If you weigh out this partially dehydrated powder assuming the theoretical molar mass of 312.18 g/mol , you are inadvertently adding a massive stoichiometric excess of the reactive carbon core. This stoichiometric imbalance ruins complex condensation reactions like the synthesis of hexaazatriphenylenehexacarbonitrile (HAT-CN) [4].

Q2: I live in a humid environment, so I stored the reagent in a vacuum desiccator with active silica gel. Was this a mistake? A: Yes, this is a critical error. Placing a delicate hydrate in an aggressively desiccated environment lowers the ambient water vapor pressure below the dissociation pressure of the crystal lattice. According to Le Chatelier’s principle, this actively strips the water of crystallization from the lattice, forcing the geminal diols to collapse. Never use active desiccants (like Drierite or silica gel) in the primary or secondary storage container of this compound.

Q3: What are the optimal, field-proven storage conditions? A: Keep the compound in its original, tightly sealed amber glass vial to prevent moisture equilibration with the outside air. Store it refrigerated at 2–8 °C . The low temperature suppresses the kinetic energy required for the endothermic dehydration reaction, while the sealed environment maintains the equilibrium vapor pressure of the hydrate.

Part 3: Quantitative Data & Storage Parameters

To ensure reproducibility across your workflows, reference the following validated parameters when handling this reagent.

ParameterSpecificationMechanistic Rationale
IUPAC Name Dodecahydroxycyclohexane dihydrateAccurately reflects the geminal diol structure.
Legacy Names Hexaketocyclohexane octahydrate; Triquinoyl octahydrateStill used by most commercial vendors.
Molecular Formula C₆H₁₆O₁₄ (or C₆(OH)₁₂·2H₂O)Critical for exact stoichiometric calculations.
Molar Mass 312.18 g/mol Dehydrated material will have a lower effective molar mass.
Storage Temperature 2–8 °C (Refrigerated)Prevents thermal decomposition and limits vapor pressure.
Desiccation Strictly Prohibited Active desiccants strip the structural waters of hydration.
Theoretical Carbon % 23.08%Baseline metric for the self-validating QC protocol.

Part 4: Self-Validating Protocol: Hydration State Verification

Before committing this expensive precursor to a multi-step drug development pathway or COF synthesis, you must verify its hydration state. Do not rely on visual inspection alone. This protocol utilizes Elemental Analysis (EA) as a self-validating system.

Step 1: Rapid Sampling

  • Action: Remove the sealed vial from the 2–8 °C refrigerator and allow it to equilibrate to room temperature before opening.

  • Mechanism: Opening a cold vial causes ambient humidity to condense on the powder, artificially inflating the water weight and masking true dehydration.

  • Validation Check: The vial exterior must be completely dry before breaking the seal.

Step 2: Elemental Analysis (CHNS)

  • Action: Weigh exactly 2.0–3.0 mg of the powder into a tin capsule and run a standard Carbon-Hydrogen combustion analysis.

  • Mechanism: Because water (H₂O) contains no carbon, the mass percentage of carbon acts as an inverse proxy for hydration.

Step 3: The Self-Validation Matrix

  • Action: Compare your empirical Carbon % against the theoretical value of 23.08% .

  • Validation Check A (Pass): If Carbon is 22.8% – 23.4% , the dihydrate lattice is intact. The system validates the reagent for immediate use.

  • Validation Check B (Fail): If Carbon is > 24.0% , the compound has lost water (concentrating the carbon mass). The system flags the reagent as effloresced. Do not use it for stoichiometric condensation.

Part 5: Storage and QC Decision Workflow

Below is the logical workflow for managing the lifecycle of this reagent in your laboratory.

Workflow N1 Receive Reagent C6(OH)12·2H2O N2 Inspect Container Seal N1->N2 N3 Store at 2–8 °C (No active desiccant) N2->N3 Intact N4 Reject / Re-order N2->N4 Compromised N5 Pre-Experiment QC (Elemental Analysis) N3->N5 N6 Is Carbon ≈ 23.08%? N5->N6 N7 Proceed to Synthesis N6->N7 Yes (Hydrate Validated) N8 Recalculate Stoichiometry (or Discard) N6->N8 No (Dehydrated)

Workflow for the storage and quality control of dodecahydroxycyclohexane dihydrate.

References

  • "Dodecahydroxycyclohexane dihydrate" - PubChem, National Institutes of Health. URL: [Link]

  • "Dodecahydroxycyclohexane" - Wikipedia, The Free Encyclopedia. URL: [Link]

  • "Revisiting the Hitherto Elusive Cyclohexanehexone Molecule: Bulk Synthesis, Mass Spectrometry, and Theoretical Studies" - The Journal of Physical Chemistry Letters, ACS Publications. URL: [Link]

  • "Proton Conduction in 2D Aza-Fused Covalent Organic Frameworks" - Chemistry of Materials, ACS Publications. URL: [Link]

Optimization

Technical Support Center: Yield Optimization in "Hexaketocyclohexane Octahydrate" Synthesis

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals experiencing yield bottlenecks during the synthesis of the compound historically marketed a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals experiencing yield bottlenecks during the synthesis of the compound historically marketed as "hexaketocyclohexane octahydrate."

Critical Advisory on Chemical Identity

Before troubleshooting your synthesis, it is mandatory to understand the true molecular architecture of your target. While archaic literature and commercial vendors refer to this compound as hexaketocyclohexane octahydrate (a polyketone, C₆O₆ · 8H₂O), modern X-ray crystallography has definitively proven its identity as dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂ · 2H₂O) 1.

Understanding that this molecule is a fully hydrated geminal diol—rather than a ketone—is the master key to resolving your yield issues. Its extreme hydrophilicity and thermal fragility dictate every parameter of the optimized protocol below.

Troubleshooting FAQs: Diagnosing Yield Loss

Q: Why is my yield consistently below 40% when scaling up the nitric acid oxidation of tetrahydroxy-p-benzoquinone? A: Yield loss during scale-up is almost exclusively a failure of thermodynamic management. The oxidation of tetrahydroxy-p-benzoquinone is highly exothermic. If the internal reaction temperature exceeds 10–15 °C, the cyclohexane ring undergoes irreversible oxidative cleavage, generating highly soluble, non-recoverable linear aliphatic acids (e.g., oxalic acid) 2. Self-Validating Check: If your reaction mixture turns pale yellow but fails to precipitate copious white crystals upon the addition of the quench water, thermal runaway has occurred. Always use an internal thermocouple and pause the incremental addition of the precursor if the temperature spikes above 12 °C.

Q: I am losing a significant mass of product during the filtration and washing steps. How can I prevent this? A: This issue stems directly from the compound's identity as a highly hydroxylated aliphatic ring. Washing the filter cake with room-temperature water or standard organic solvents will dissolve the crystal lattice. Self-Validating Check: To maximize recovery, the wash solvents must physically displace the nitric acid without solvating the diol. You must use strictly ice-cold water (minimal volume) followed immediately by an ice-cold 1:1 mixture of acetone and diethyl ether. The ether acts as an anti-solvent, crashing the diol out of any residual aqueous phase.

Q: Can I use high vacuum or oven drying to remove residual moisture and improve the purity of my final yield? A: No. Applying heat (>90 °C) or a high vacuum will strip the two essential molecules of lattice water from the dodecahydroxycyclohexane dihydrate structure 3. This forced dehydration leads to the collapse of the crystal lattice and decomposition into uncharacterized polymeric species, falsely presenting as a "low yield" of the target compound. The product must be air-dried at room temperature.

Quantitative Data: Impact of Reaction Parameters

The following table summarizes how specific deviations from the protocol directly impact the final yield and structural integrity of the synthesized geminal diol.

Temperature ControlWashing SolventDrying MethodExpected Yield (%)Product Integrity Profile
Uncontrolled (>20 °C)RT WaterOven (100 °C)< 15%Complete thermal degradation / Ring cleavage
Strictly < 10 °CRT WaterAir Dried (RT)30 - 40%High purity, but massive dissolution loss
Strictly < 10 °CCold Acetone/EtherHigh Vacuum50 - 60%Lattice collapse; forced dehydration
Strictly < 10 °C Cold Acetone/Ether Air Dried (RT) 85 - 92% Optimal; intact geminal diol lattice

Validated Experimental Protocol

This methodology is optimized to suppress oxidative cleavage and prevent solvent-mediated yield loss. Every step is designed as a self-validating system to ensure maximum recovery of dodecahydroxycyclohexane dihydrate 2.

  • Acidic Oxidation Bath Preparation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and an internal thermometer, combine 100 mL of concentrated nitric acid (HNO₃) and 25 mL of deionized water.

  • Thermal Equilibration: Submerge the reaction flask in a salt-ice bath. Wait until the internal temperature stabilizes strictly at 10 °C.

  • Controlled Oxidation: Weigh 10 g of recrystallized tetrahydroxy-p-benzoquinone. Add the precursor in small increments (approximately 1 g every 30 seconds) over a 5-minute period.

    • Causality Note: Incremental addition is mandatory to prevent localized thermal spikes that cause ring cleavage. If the internal temperature exceeds 12 °C, halt the addition immediately until it cools.

  • Reaction Quenching: After the final addition, maintain vigorous stirring for exactly 5 minutes at 10 °C. Add 25 mL of ice-cold deionized water.

    • Causality Note: The addition of water decreases the solubility of the highly polar geminal diol in the concentrated acid, triggering rapid precipitation.

  • Crystallization: Leave the mixture undisturbed in the ice bath for 15 minutes to allow complete separation of the crystalline product.

  • Filtration and Washing: Rapidly isolate the crystals using a pre-chilled Büchner funnel under vacuum. Wash the filter cake successively with 20 mL of ice-cold water, followed immediately by 30 mL of an ice-cold 1:1 mixture of acetone and diethyl ether.

  • Lattice Preservation Drying: Air-dry the resulting colorless, lustrous plates at room temperature. Do not apply heat. Expected yield: 12.0 to 12.5 g.

Visualized Synthesis Workflow

G N1 Tetrahydroxy-p-benzoquinone (Starting Material) N2 Nitric Acid Oxidation (Strictly 10 °C, 5 min) N1->N2 Add incrementally N3 Ice Cooling & Water Quench (15 min) N2->N3 Prevent ring cleavage N4 Vacuum Filtration (Pre-chilled funnel) N3->N4 Force precipitation N5 Cold Acetone/Ether Wash (1:1 ratio) N4->N5 Remove acid residues N6 Room Temp Air Drying (No Vacuum/Heat) N5->N6 Prevent lattice dissolution N7 Dodecahydroxycyclohexane Dihydrate (Target Product) N6->N7 Preserve hydration state

Workflow for the optimized synthesis of dodecahydroxycyclohexane dihydrate.

References

  • Cyclic Polyhydroxy Ketones. I. Oxidation Products of Hexahydroxybenzene Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Revisiting the Hitherto Elusive Cyclohexanehexone Molecule: Bulk Synthesis, Mass Spectrometry, and Theoretical Studies Source: The Journal of Physical Chemistry Letters (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Hexaketocyclohexane Octahydrate Solubility &amp; Handling

Welcome to the Technical Support Center for Hexaketocyclohexane Octahydrate (also known as Triquinoyl Octahydrate). This guide is engineered for research scientists and drug development professionals who require precise,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Hexaketocyclohexane Octahydrate (also known as Triquinoyl Octahydrate). This guide is engineered for research scientists and drug development professionals who require precise, actionable, and mechanistically grounded protocols for handling this complex oxocarbon derivative in organic synthesis and material science workflows.

Chemical Profiling & Baseline Parameters

Before troubleshooting solubility, it is critical to understand the true structural nature of the compound. While commercially traded as "hexaketocyclohexane octahydrate" (formula C6​O6​⋅8H2​O ), X-ray diffraction analysis reveals that the stable solid is actually dodecahydroxycyclohexane dihydrate [[1]](). This means the six ketone groups exist as geminal diols, creating a highly dense network of hydroxyl groups that fundamentally dictates its solubility behavior 1.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name cyclohexane-1,2,3,4,5,6-hexone octahydrate
Molecular Formula C6​O6​⋅8H2​O
Molecular Weight 312.18 g/mol
Melting Point 99 °C (Decomposes)
Appearance Light brown, beige, or red-brown crystalline powder

Data supported by commercial and literature specifications [[2]](), 3, .

Table 2: Qualitative Solubility Profile in Organic Solvents
SolventPolarity ClassQualitative Solubility
N,N-Dimethylformamide (DMF) Polar AproticVery Soluble
Methanol Polar ProticSoluble
Glacial Acetic Acid Polar ProticSparingly Soluble
Chloroform NonpolarVery Slightly Soluble

Profile aggregated from established safety and technical data sheets 2, 3.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why is my hexaketocyclohexane octahydrate failing to dissolve in chlorinated solvents like dichloromethane or chloroform? Mechanistic Causality: As noted above, the compound exists as dodecahydroxycyclohexane dihydrate in its solid state 1. The 12 geminal hydroxyl groups form an exceptionally strong, rigid intermolecular hydrogen-bonding lattice. Nonpolar solvents like chloroform lack the ability to act as hydrogen bond acceptors or donors. Consequently, they cannot provide the necessary solvation energy to disrupt the crystal lattice, rendering the compound very slightly soluble 2, [[3]]().

Q2: Can I use heat to force dissolution in methanol or glacial acetic acid? Mechanistic Causality: Heating is strongly discouraged. Hexaketocyclohexane octahydrate is thermally unstable and begins to decompose at approximately 99 °C [[2]](), . Applying heat in protic solvents can trigger premature dehydration of the geminal diols or oxidative degradation. If higher concentrations are required, switch to a polar aprotic solvent like DMF rather than applying thermal stress.

Q3: How do I achieve a highly concentrated stock solution for the synthesis of hexaazatrinaphthylenes? Mechanistic Causality: Use N,N-Dimethylformamide (DMF). DMF is a powerful polar aprotic solvent that acts as an aggressive hydrogen bond acceptor. It competitively binds to the hydroxyl protons of the dodecahydroxycyclohexane dihydrate structure, dismantling the solid lattice efficiently without requiring heat 2, 3. Ensure the DMF is anhydrous to prevent unwanted side reactions during your subsequent synthesis steps.

Standard Operating Procedure (SOP): Quantitative Solubility Determination

Because published literature primarily offers qualitative solubility data [[2]](), researchers must often determine exact quantitative limits for their specific solvent mixtures. Use the following self-validating protocol to establish empirical solubility limits.

Step 1: Preparation of Saturated Solutions

  • Accurately weigh an excess amount of hexaketocyclohexane octahydrate powder into a series of airtight glass vials.

  • Pipette a known volume of the target HPLC-grade organic solvent (e.g., DMF, Methanol) into each vial.

  • Self-Validating Check: The presence of visible, undissolved solid at the bottom of the vial is strictly required. If all solid dissolves, the solution is not saturated; add more solute until a suspension persists 2.

Step 2: Isothermal Equilibration

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker bath set precisely to 25 °C.

  • Agitate the samples continuously for 24 to 72 hours to ensure thermodynamic equilibrium is reached between the solid and the dissolved phases 2.

Step 3: Phase Separation

  • Remove the vials from the shaker. Allow the excess solid to settle briefly.

  • Draw the supernatant into a syringe and filter it through a 0.45 µm PTFE syringe filter into a clean, pre-weighed analytical vial. Note: PTFE is recommended due to its broad chemical compatibility with organic solvents.

Step 4: Analytical Quantification

  • Dilute the filtered saturated solution to fall within the linear dynamic range of your analytical instrument.

  • Analyze the sample using a validated HPLC method or UV-Vis spectrophotometry 2.

  • Calculate the original concentration by comparing the peak area/absorbance against a multi-point calibration curve generated from known standard solutions.

Workflow Visualization

G A Start: Solvent Selection B Polar Aprotic (DMF) Expected: Very Soluble A->B C Polar Protic (MeOH) Expected: Soluble A->C D Nonpolar (CHCl3) Expected: Poorly Soluble A->D E Add Excess Solute (Self-Validating Saturation) B->E C->E D->E F Isothermal Equilibration 24-72h at 25°C E->F G Phase Separation 0.45 µm PTFE Filtration F->G H HPLC / UV-Vis Quantification G->H

Workflow for determining hexaketocyclohexane octahydrate solubility.

References

  • Cyclohexanehexone. Wikipedia. Available at: [Link]

Sources

Optimization

thermal degradation of hexaketocyclohexane octahydrate during drying

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, materials scientists, and drug development professionals dealing with the complex thermal behavior of the compound historica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, materials scientists, and drug development professionals dealing with the complex thermal behavior of the compound historically marketed as "hexaketocyclohexane octahydrate."

To successfully dry and process this material, we must first address a critical nomenclature issue: modern crystallographic and mass spectrometry analyses have definitively proven that this compound is actually1[1]. You are not simply removing loosely bound water from a ketone; you are manipulating a highly strained sixfold geminal diol network[2].

Part 1: Troubleshooting Guide (Symptom-Based)

Symptom 1: Sample turns black/brown and experiences >80% mass loss during standard oven drying.

  • Root Cause (Causality): You have exceeded the thermal stability threshold of the dodecahydroxycyclohexane ring. The dihydrate1[1]. Because the target anhydrous structure (neutral cyclohexanehexone, C₆O₆) possesses six adjacent carbonyl groups, it suffers from intense electrostatic repulsion and an empty π-orbital, making it thermodynamically unstable[3]. Consequently, thermal energy causes ring cleavage and the evolution of hazardous carbon monoxide (CO) and carbon dioxide (CO₂) gases, rather than simple dehydration[1].

  • Resolution: If your goal is to obtain anhydrous dodecahydroxycyclohexane, limit drying temperatures to strictly <80°C under vacuum.

Symptom 2: Inability to isolate neutral cyclohexanehexone (C₆O₆) despite aggressive desiccation.

  • Root Cause (Causality): Chemical dehydration using strong desiccants or standard thermal drying forces complex side reactions due to the4[4].

  • Resolution: The synthesis of neutral C₆O₆ requires extreme, non-standard conditions. Recent benchmark studies demonstrate that it requires3[3] to immediately remove water and prevent re-hydration or complete degradation. The resulting product must be handled in a glovebox.

Part 2: Frequently Asked Questions (FAQs)

Q: Can I use lyophilization (freeze-drying) to avoid thermal degradation? A: Yes. Lyophilization can successfully remove the two molecules of crystallization water without providing the thermal activation energy required for ring cleavage. However, be aware that this will yield anhydrous dodecahydroxycyclohexane (C₆(OH)₁₂), not neutral cyclohexanehexone.

Q: What are the safety implications of thermal degradation during drying? A: The primary decomposition products are toxic gases[1]. Drying operations that inadvertently exceed 95°C must be conducted in a heavily ventilated fume hood or a sealed system with proper exhaust scrubbing to 5[5].

Part 3: Quantitative Thermal Analysis Data

To predict and control the drying process, researchers must rely on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The table below summarizes the expected thermal events[1].

Thermal EventTemperature Range (°C)Expected Mass Loss (%)Mechanistic Assignment
Phase 1 (Endothermic) 60 - 85~11.53%Loss of 2 molecules of hydration water (C₆(OH)₁₂·2H₂O → C₆(OH)₁₂).
Phase 2 (Exothermic/Endothermic) 95 - 115> 80.00%Ring cleavage, degradation of the geminal diol network, evolution of CO/CO₂.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Establishing a Safe Drying Baseline via TGA

Rationale: Because exact decomposition onset can vary based on trace impurities or crystal size, a pilot TGA run is a self-validating step required before bulk drying.

  • Preparation: Load 5–10 mg of the starting material into an alumina TGA pan.

  • Purge: Flush the furnace with high-purity Nitrogen at 20–50 mL/min to 1[1].

  • Equilibration: Hold at 30°C for 5 minutes to establish a stable baseline.

  • Ramp: Heat at a conservative rate of 5°C/min up to 150°C.

  • Analysis: Identify the first derivative (DTG) peak corresponding to the ~11.5% mass loss. Set your bulk drying temperature at least 15°C below the onset of the second, catastrophic mass loss event.

Protocol 2: Bulk Vacuum Drying for Anhydrous Dodecahydroxycyclohexane
  • Distribution: Spread the dihydrate in a thin layer (<2 mm) across a wide glass Petri dish to maximize surface area.

  • Vacuum: Place the dish in a vacuum oven and draw a vacuum of <10 mbar.

  • Heating: Gradually increase the temperature to 70°C (strictly do not exceed 80°C).

  • Monitoring: Maintain conditions for 12–24 hours. The process is complete when the mass stabilizes (confirming the ~11.5% loss). Store immediately in an argon-filled glovebox to prevent re-hydration.

Part 5: Mechanistic Pathway Visualization

The following diagram maps the causality between your chosen drying conditions and the structural fate of the compound.

G A Dodecahydroxycyclohexane Dihydrate C6(OH)12·2H2O (Misnamed: Hexaketocyclohexane Octahydrate) B Anhydrous Dodecahydroxycyclohexane C6(OH)12 (Stable under inert conditions) A->B Mild Vacuum Drying (<80°C) Loss of 2 H2O (~11.5% mass) D Thermal Degradation Ring Cleavage & CO/CO2 Gas Evolution A->D Standard Heating (>95°C) Ambient Pressure C Cyclohexanehexone (Neutral) C6O6 (Highly Unstable / Empty π-orbital) B->C High Vacuum (180°C) Continuous Pumping B->D Heating without Vacuum or >100°C C->D Exposure to Ambient Moisture or Thermal Stress

Thermal degradation and dehydration pathways of dodecahydroxycyclohexane dihydrate.

References

  • In-Depth Technical Guide: Thermal Stability and Decomposition of Hexaketocyclohexane Octahydrate | Benchchem | 1

  • Technical Support Center: Synthesis of Neutral Cyclohexanehexone | Benchchem | 4

  • Revisiting the Hitherto Elusive Cyclohexanehexone Molecule: Bulk Synthesis, Mass Spectrometry, and Theoretical Studies | The Journal of Physical Chemistry Letters - ACS Publications | 3

  • SAFETY DATA SHEET: Hexaketocyclohexane octahydrate | Avantor Sciences |5

  • Dodecahydroxycyclohexane | Wikipedia |2

Sources

Troubleshooting

Technical Support Center: Hexaketocyclohexane Octahydrate (CAS 527-31-1)

Welcome to the Technical Support Center for Hexaketocyclohexane Octahydrate . This guide is engineered for researchers, application scientists, and drug development professionals working with this highly specialized oxoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Hexaketocyclohexane Octahydrate . This guide is engineered for researchers, application scientists, and drug development professionals working with this highly specialized oxocarbon precursor. Below, you will find field-proven troubleshooting guides, optimized methodologies, and authoritative explanations regarding its complex physical chemistry.

PART 1: The Chemical Identity Paradox (FAQs)

Q: I purchased "hexaketocyclohexane octahydrate" (CAS 527-31-1), but my FTIR spectrum lacks the expected strong carbonyl (C=O) stretching band around 1700 cm⁻¹. Is my reagent degraded? A: No, your reagent is likely perfectly intact. The absence of the C=O peak is due to a historical mischaracterization that persisted for over a century. The commercially available material sold under this name is actually dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) .

Causality Insight: The theoretical neutral cyclohexanehexone (C₆O₆) molecule contains six highly electrophilic, adjacent carbonyl groups. This creates immense electrostatic repulsion and ring strain. To achieve thermodynamic stability, the molecule rapidly undergoes nucleophilic attack by ambient water, converting the sp² carbonyl carbons into sp³ geminal diols. Therefore, your FTIR will be dominated by a broad O-H stretching band (3200–3600 cm⁻¹) and C-O stretching (1000–1200 cm⁻¹), rather than C=O bands.

Q: How should I store this precursor to prevent degradation? A: The dihydrate is thermally unstable and will decompose into carbon monoxide (CO) and water if heated above 95 °C. It must be stored tightly sealed in a dry environment at 2–8 °C .

PART 2: Optimizing HAT-CN Synthesis

Q: My traditional synthesis of hexaazatriphenylenehexacarbonitrile (HAT-CN) using this precursor in glacial acetic acid takes 48 hours and yields only ~50%. How can I optimize this workflow? A: The traditional solution-phase method suffers from a critical thermodynamic trap: prolonged heating (refluxing at 118 °C) causes a significant portion of the dodecahydroxycyclohexane dihydrate to thermally decompose into CO gas before it can fully condense with diaminomaleonitrile (DAMN).

To optimize this, we highly recommend transitioning to a mechanochemical synthesis approach . Ball milling provides intense, localized kinetic energy to drive the condensation reaction rapidly at an ambient bulk temperature, entirely bypassing the thermal degradation pathway of the precursor.

Data Presentation: Methodological Comparison
ParameterTraditional Solution-PhaseMechanochemical Approach
Reaction Time ~48 hours (incl. 7h heating)10–20 minutes (milling)
Typical Yield ~50%Up to 67%
Primary Solvents Glacial Acetic Acid, AcetonitrileNone (or minimal liquid-assist)
Thermal Degradation Risk High (Reflux > 100 °C)Low (Ambient bulk temperature)
Process Mass Intensity High (Solvent heavy)Low (Highly sustainable)
Protocol 1: Mechanochemical Synthesis of HAT-CN

Self-Validating System: The reaction's progress can be visually validated. A successful initial condensation will shift the powder's color to a distinct yellow-green hue before the final oxidation step.

  • Preparation: In an inert zirconia milling vessel, combine dodecahydroxycyclohexane dihydrate and diaminomaleonitrile (DAMN) in a 1:3 stoichiometric ratio.

  • Milling: Add zirconia milling balls. Secure the vessel in a high-frequency ball mill (e.g., Retsch MM400).

  • Mechanochemical Activation: Mill the dry mixture at a frequency of 30 Hz for exactly 15 minutes.

  • Oxidative Aromatization: Carefully transfer the resulting yellow-green crude solid to a fume hood. Treat the solid with 30% nitric acid to facilitate the final oxidative aromatization into HAT-CN.

  • Purification: Wash the precipitate thoroughly with cold water and methanol to remove unreacted DAMN and acidic residues. Dry under a vacuum.

G Start Precursor: C6(OH)12·2H2O + DAMN Trad Traditional Method (Glacial Acetic Acid, Reflux) Start->Trad Mech Mechanochemical Method (Ball Milling, 30 Hz) Start->Mech Trad_Time Time: ~48 Hours Yield: ~50% Trad->Trad_Time High Thermal Degradation Mech_Time Time: ~15 Mins Yield: Up to 67% Mech->Mech_Time Kinetic Control Purify Nitric Acid Oxidation & Purification Trad_Time->Purify Mech_Time->Purify End Pure HAT-CN Purify->End

Caption: Decision logic and workflow comparison for HAT-CN synthesis methodologies.

PART 3: Generating True C₆O₆ for Cathode Research

Q: I am researching organic cathode materials for lithium-ion batteries and need the actual neutral C₆O₆ molecule. How do I generate it from the commercial dihydrate? A: Because true C₆O₆ is highly sensitive to ambient moisture (which instantly reverts it to the geminal diol), you must perform a rigorous bulk dehydration under strictly controlled inert conditions .

Protocol 2: Bulk Dehydration to True Cyclohexanehexone

Self-Validating System: Successful dehydration is confirmed by taking an FTIR spectrum inside the glovebox. The disappearance of the broad O-H band (3400 cm⁻¹) and the emergence of a sharp, strong C=O stretching band at ~1730 cm⁻¹ strictly validates the formation of true C₆O₆.

  • Atmosphere Control: Transfer the commercial dodecahydroxycyclohexane dihydrate into an ultra-pure argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm).

  • Thermal Dehydration Setup: Place the precursor in a vacuum-sealed sublimation apparatus or a specialized heating crucible connected to a high-vacuum line inside the glovebox.

  • Controlled Heating: Gradually apply heat under high vacuum. Critical Causality: Do not exceed 85 °C. Heating above 95 °C will cause the C-C bonds to cleave, resulting in irreversible decomposition into carbon monoxide gas rather than dehydration.

  • Isolation: Maintain the temperature and vacuum until the evolution of water vapor ceases (typically monitored via a cold trap). The remaining anhydrous material is the transiently stable, neutral C₆O₆.

  • Handling: The resulting C₆O₆ must remain inside the glovebox for all subsequent battery cell assembly or mass spectrometry analysis. Exposure to ambient air will cause immediate rehydration.

G A Commercial Reagent 'Hexaketocyclohexane Octahydrate' B True Identity: Dodecahydroxycyclohexane Dihydrate C6(OH)12·2H2O A->B Structural Reality C Dehydration Protocol (Glovebox, Vacuum, <85°C) B->C Controlled Heat/Vacuum E Decomposition to CO (If heated >95°C) B->E Thermal Cleavage D True Cyclohexanehexone (C6O6) C->D Loss of 14 H2O

Caption: Pathway illustrating the structural correction and dehydration to true C6O6.

References

  • Zhang, D., Lu, Y., Wang, J., Gong, C., Hou, X., Zhang, X., & Chen, J. (2021). "Revisiting the Hitherto Elusive Cyclohexanehexone Molecule: Bulk Synthesis, Mass Spectrometry, and Theoretical Studies." The Journal of Physical Chemistry Letters, 12(40), 9848-9852. American Chemical Society. Available at:[Link]

Optimization

hexaketocyclohexane octahydrate stability at room temperature

Welcome to the technical support center for hexaketocyclohexane octahydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for hexaketocyclohexane octahydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This document aims to address common challenges and ensure the integrity of your research by providing field-proven insights and validated protocols.

A critical point of clarification is the compound's true identity. While historically and commercially known as hexaketocyclohexane octahydrate, extensive crystallographic studies have confirmed its structure as dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) .[1][2][3][4][5] This guide will use the accurate chemical name while acknowledging the historical context, as this distinction is vital for understanding its stability and reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of high-purity dodecahydroxycyclohexane dihydrate?

A1: High-purity dodecahydroxycyclohexane dihydrate is typically a white to light beige or light brown powder.[6][7] Significant color deviation towards yellow-green or dark brown may indicate degradation or the presence of impurities.

Q2: What are the recommended long-term storage conditions for this compound?

A2: To maintain product quality, it is recommended to store the compound under refrigerated conditions, between 2-8°C.[7][8][9] The container should be tightly sealed and stored in a dry, well-ventilated place to protect it from moisture and direct sunlight.[6][8]

Q3: Is dodecahydroxycyclohexane dihydrate stable at room temperature?

A3: The compound is described as stable under normal conditions for short periods.[6][10] However, it is sensitive to heat, moisture, and direct sunlight.[6] Prolonged exposure to ambient room temperature, especially under humid conditions, can lead to degradation. For long-term stability and to ensure experimental reproducibility, refrigerated storage is strongly advised.[8][9]

Q4: What is the primary decomposition pathway of this compound?

A4: The thermal decomposition of dodecahydroxycyclohexane dihydrate begins with the loss of its two water molecules of hydration.[4] This is followed by the breakdown of the dodecahydroxycyclohexane molecule itself, which can produce hazardous byproducts such as carbon monoxide (CO) and carbon dioxide (CO₂).[4][8] The decomposition process is reported to start at approximately 95-100°C.[2][4]

Q5: What are the main chemical incompatibilities of dodecahydroxycyclohexane dihydrate?

A5: The primary incompatibility is with strong oxidizing agents.[8][10][11] Contact with these materials should be avoided to prevent potentially hazardous reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of dodecahydroxycyclohexane dihydrate in your experiments.

Issue 1: Unexpected Color Change in the Solid Compound
  • Observation: The typically white or beige powder has developed a yellow, green, or brownish tint upon storage or use.

  • Causality: This color change is often an indicator of chemical degradation. Exposure to heat, light, or atmospheric moisture can initiate decomposition or side reactions. The presence of impurities can also catalyze this process.

  • Troubleshooting Workflow:

    A Color Change Observed B Review Storage Conditions: - Temperature (2-8°C)? - Tightly Sealed? - Protected from Light? A->B C Purity Analysis (Optional but Recommended): - FTIR Spectroscopy - HPLC B->C D Decision Point: Is the color change minor and purity acceptable? C->D E Proceed with Caution: - Use a small test reaction first - Be aware of potential for lower yield or side products D->E Yes F Procure a Fresh Batch of Reagent D->F No

    Caption: Troubleshooting workflow for color change in dodecahydroxycyclohexane dihydrate.

Issue 2: Poor Solubility or Incomplete Reaction
  • Observation: The compound does not dissolve as expected, or the reaction yield is significantly lower than anticipated.

  • Causality: This can be due to the degradation of the starting material. As the compound degrades, it can form less soluble byproducts or lose its reactivity. Another potential cause is the presence of excess water beyond the dihydrate form, which can alter its solubility and reactivity in certain solvents.

  • Troubleshooting Steps:

    • Verify Water Content: The theoretical water content of the dihydrate is approximately 11.53%.[4] If the compound has been exposed to moisture, the water content may be higher. Consider performing Karl Fischer titration to determine the exact water content.

    • Assess Purity: Use a fresh, properly stored sample for a control reaction to determine if the issue is with the batch of the compound or the experimental setup.

    • Check Solvent Quality: Ensure the solvent is anhydrous if required for the reaction, as excess water can interfere with many organic reactions.[12]

Issue 3: Inconsistent Experimental Results
  • Observation: Repetitions of the same experiment yield varying results (e.g., different yields, product purity, or reaction times).

  • Causality: Inconsistent starting material is a common cause. The stability of dodecahydroxycyclohexane dihydrate is sensitive to its handling. Inconsistent exposure to ambient conditions between experiments can lead to varying degrees of degradation.

  • Preventative Measures:

    • Aliquot the compound upon receipt into smaller, single-use containers to minimize repeated exposure of the bulk material to the atmosphere.

    • Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

    • Handle the compound quickly and in a controlled environment (e.g., a glove box or under an inert atmosphere) if your application is highly sensitive to moisture or air.

Experimental Protocols

Protocol 1: Small-Scale Purity Check by FTIR

This protocol provides a quick method to check for significant degradation of the compound.

  • Sample Preparation: Prepare a KBr pellet or use a diamond ATR attachment.

  • Blank Spectrum: Collect a background spectrum of the empty sample holder.

  • Sample Spectrum: Acquire the infrared spectrum of your dodecahydroxycyclohexane dihydrate sample from 4000 to 400 cm⁻¹.

  • Analysis: Compare the obtained spectrum with a reference spectrum of a known pure sample. Look for the appearance of new peaks or significant broadening of existing peaks, particularly in the carbonyl region (around 1700 cm⁻¹) which might indicate oxidation or decomposition products.

Protocol 2: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

This protocol is for quantitatively assessing the thermal stability and water content.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Instrument Setup:

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[4]

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes.[4]

    • Heat the sample from 30°C to 300°C at a constant heating rate of 10°C/min.[4]

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • The initial mass loss step should correspond to the loss of the two water molecules (~11.53% mass loss).

    • The onset of the second major mass loss indicates the decomposition of the dodecahydroxycyclohexane molecule. Compare this temperature to the expected decomposition temperature of ~95-100°C.[4]

Data Summary

PropertyValueSource(s)
Chemical Formula C₆H₁₆O₁₄ (as dihydrate)[7]
Molecular Weight 312.18 g/mol [6][7]
Appearance White to light brown/beige powder[6][7][13]
Melting/Decomposition Point ~95-100 °C (with decomposition)[2][4][9][13][14]
Recommended Storage 2-8°C, dry, sealed, protected from light[7][8][9]
Incompatibilities Strong oxidizing agents[8][10][11]

Decomposition Pathway Visualization

A Dodecahydroxycyclohexane Dihydrate (C₆(OH)₁₂·2H₂O) B Dodecahydroxycyclohexane (C₆(OH)₁₂) A->B Heat (~95-100°C) - 2 H₂O C Decomposition Products (CO, CO₂, etc.) B->C Further Heating

Caption: Simplified thermal decomposition pathway of dodecahydroxycyclohexane dihydrate.

References

  • ChemWhat. (n.d.). HEXAKETOCYCLOHEXANE OCTAHYDRATE 97 CAS#: 527-31-1. Retrieved from [Link]

  • Loba Chemie. (2019, January 30). HEXAKETOCCYCLOHEXANE OCTAHYDRATE MSDS CAS-No.: 527-31-1 MSDS. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Hexaketocyclohexane octahydrate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 26). Hexaketocyclohexane Octahydrate: Chemical Properties and Synthesis Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexanehexone. Retrieved from [Link]

  • ACS Publications. (2021, May 20). Mechanochemically Assisted Synthesis of Hexaazatriphenylenehexacarbonitrile. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dodecahydroxycyclohexane dihydrate. PubChem. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Unveiling the True Identity of Triquinoyl: An FTIR Comparative Guide to Hexaketocyclohexane Forms

Executive Summary The compound commercially distributed as "hexaketocyclohexane octahydrate" (CAS 527-31-1) represents one of the most historically misunderstood reagents in materials science and organic chemistry (1)[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound commercially distributed as "hexaketocyclohexane octahydrate" (CAS 527-31-1) represents one of the most historically misunderstood reagents in materials science and organic chemistry (1)[1]. Modern analytical techniques have definitively proven that this stable, crystalline substance is not a hexaketone, but rather dodecahydroxycyclohexane dihydrate (2)[2].

For researchers synthesizing covalent organic frameworks (COFs) or developing organic battery cathodes, distinguishing between this hydrated precursor and the elusive, highly reactive anhydrous form (neutral C₆O₆) is a critical quality control step. This guide provides an objective, data-driven comparison of their Fourier-transform infrared (FTIR) spectra, detailing the causality behind their structural divergence and providing self-validating experimental protocols for their characterization.

Mechanistic Divergence: Geminal Diols vs. Carbonyls

To understand the FTIR spectra, one must first understand the thermodynamic causality dictating the molecule's structure.

The theoretical structure of anhydrous cyclohexanehexone consists of six adjacent carbonyl groups. This dense arrangement induces extreme ring strain and renders the carbon atoms highly electrophilic. Consequently, when exposed to even trace amounts of water, the molecule undergoes rapid nucleophilic attack. It fully hydrates to form stable geminal diols at every carbon position, incorporating two additional water molecules into its crystal lattice to form dodecahydroxycyclohexane dihydrate (3)[3].

This fundamental structural shift—from C=O double bonds to C-OH single bonds—completely alters the molecule's vibrational modes, making FTIR the definitive tool for differentiating the two states.

Quantitative Data: FTIR Spectral Comparison

The table below summarizes the critical FTIR absorption bands used to distinguish the commercially available hydrated form from the synthesized anhydrous form.

Functional GroupVibration ModeOctahydrate (CAS 527-31-1)Anhydrous (Neutral C₆O₆)Mechanistic Rationale
O-H Stretching3200 – 3600 cm⁻¹ (Broad, Strong)AbsentThe octahydrate exists as a geminal diol with extensive hydrogen bonding from water of crystallization.
C=O StretchingAbsent ~1640 – 1750 cm⁻¹ (Strong)The anhydrous form contains six adjacent, highly strained ketone groups.
C-O Stretching1000 – 1200 cm⁻¹ (Strong)AbsentRepresents the single bonds of the geminal diol configuration in the hydrated form.
C=N (Derivative)StretchingN/A~1626 cm⁻¹When anhydrous C₆O₆ is polymerized into COFs, the C=O peak shifts as imine/azine linkages form.

Data supported by spectral analyses of COF precursors and organic cathodes (4)[4].

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as a self-validating system. Each step accounts for the extreme reactivity and thermal instability of the target compounds.

Protocol 1: Verification of the Hydrated Precursor (Ambient ATR-FTIR)

Objective: Confirm the geminal diol structure of commercial CAS 527-31-1 prior to synthesis. Causality: Using Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing. KBr is hygroscopic and can absorb atmospheric moisture during preparation, which would artificially inflate the O-H region and confound the analysis.

  • Clean a diamond ATR crystal with anhydrous isopropanol and allow it to evaporate completely.

  • Collect a background spectrum in ambient air to subtract baseline CO₂ and water vapor.

  • Place 2-5 mg of the crystalline octahydrate directly onto the crystal.

  • Apply high pressure via the ATR anvil. Rationale: High pressure ensures intimate contact between the rigid crystal lattice and the ATR element, maximizing the signal-to-noise ratio for the critical 1000-1200 cm⁻¹ C-O stretching region.

  • Scan from 4000 to 400 cm⁻¹ (resolution 4 cm⁻¹, 16-32 scans). The spectrum will show a dominant 3200-3600 cm⁻¹ band and a complete absence of a ~1700 cm⁻¹ peak (1)[1].

Protocol 2: Dehydration and Isolation of Anhydrous C₆O₆

Objective: Strip water from the lattice and geminal diols to yield neutral C₆O₆. Causality: Thermal dehydration must be strictly avoided. Heating dodecahydroxycyclohexane dihydrate above 100°C leads to irreversible ring decomposition rather than the formation of the hexaketone (3)[3]. Therefore, chemical dehydration or specialized dry-process synthesis is mandatory.

  • Transfer the octahydrate into a vacuum desiccator containing a strong, non-volatile desiccant (e.g., P₂O₅).

  • Apply high vacuum (< 0.1 Torr) at ambient temperature for an extended period (>72 hours).

  • Alternatively, utilize a specialized dry-process synthesis if formulating battery cathodes to prevent intermediate dissolution and rehydration (5)[5].

Protocol 3: In-Situ FTIR Characterization of Anhydrous C₆O₆

Objective: Validate the presence of the hexaketone without triggering rehydration. Causality: Neutral C₆O₆ is exceptionally hygroscopic. Exposure to ambient air for even a few seconds will initiate nucleophilic attack by atmospheric moisture, rapidly converting the carbonyls back to geminal diols.

  • House the FTIR spectrometer (or a portable ATR unit) inside an argon-filled glovebox (H₂O < 0.1 ppm).

  • Transfer the dehydrated sample directly from the vacuum vessel to the ATR crystal strictly within the inert environment.

  • Acquire the spectrum, specifically monitoring the emergence of the strong ~1640-1750 cm⁻¹ C=O peak and the total suppression of the 3200-3600 cm⁻¹ O-H band (4)[4].

Structural Interconversion & Validation Workflow

The following diagram maps the logical relationship between the hydration states, the required experimental handling, and the resulting FTIR spectral markers.

G cluster_0 Hydrated State (CAS 527-31-1) cluster_1 Anhydrous State (Neutral C6O6) N1 Dodecahydroxycyclohexane Dihydrate (Misnamed: Hexaketocyclohexane Octahydrate) N2 FTIR: Broad O-H (3200-3600 cm⁻¹) Strong C-O (1000-1200 cm⁻¹) Absence of C=O N1->N2 Ambient ATR N3 Anhydrous Hexaketocyclohexane (Highly Unstable / Hygroscopic) N1->N3 Dehydration (Vacuum/Dry Process) N3->N1 Rapid Atmospheric Rehydration N4 FTIR: Strong C=O (~1650-1750 cm⁻¹) Absence of O-H stretch N3->N4 Glovebox ATR

FTIR validation workflow and structural interconversion between hydrated and anhydrous C6O6.

Conclusion

The misidentification of dodecahydroxycyclohexane dihydrate as "hexaketocyclohexane octahydrate" is a classic example of how historical nomenclature can obscure molecular reality. For modern applications in energy storage and materials science, relying on accurate FTIR spectroscopy is non-negotiable. By understanding the thermodynamic instability of the anhydrous C₆O₆ ring and utilizing rigorous, inert-atmosphere FTIR protocols, researchers can reliably validate their precursors and ensure the integrity of their downstream syntheses.

References

  • Unveiling the True Identity of Triquinoyl Octahydrate: A Technical Guide to Dodecahydroxycyclohexane Dihydrate Benchchem 1

  • An In-depth Technical Guide to CAS Number 527-31-1: From Misnomer to Molecular Reality Benchchem 2

  • 2D Conductive Covalent Organic Frameworks with Abundant Carbonyl Groups for Electrochemical Sensing ACS Publications 4

  • Technical Support Center: Synthesis of Neutral Cyclohexanehexone Benchchem 3

  • Ice‐Templated Synthesis of Mixed Ion‐Electron Conductors for Functional Interlayers in Lithium Batteries NIH / Advanced Science 5

Sources

Comparative

Analytical Purity Validation of Hexaketocyclohexane Octahydrate: A Comparative HPLC Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Hexaketocyclohexane octahydrate (often referred to as triquinoyl octahydrate, C6​O6​⋅8H2​O ) is a highly oxidized, cyclic organic compound utilized extensively as a precursor for water-soluble π -conjugated hexaazatrinaphthylenes, organic electrode materials, and aza-fused microporous polymers[1]. Due to its extreme polarity, dense hydration sphere, and thermal instability at elevated temperatures, validating its purity presents a unique analytical challenge.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) modalities and provides a field-proven, self-validating protocol for the accurate quantification of hexaketocyclohexane octahydrate.

The Analytical Challenge and Causality of Method Selection

The inherent physicochemical properties of hexaketocyclohexane octahydrate dictate the analytical approach:

  • High Polarity & Hydration: The molecule exists as a geminal diol hydrate network[2]. In standard Reversed-Phase HPLC (RP-HPLC) utilizing C18 columns, the compound exhibits negligible retention, co-eluting with the void volume ( t0​ ).

  • Thermal Lability: The compound decomposes near 99 °C. Gas Chromatography-Mass Spectrometry (GC-MS) is unsuitable without complex, yield-variable derivatization steps[3].

  • Chromophoric Activity: The vicinal carbonyl/gem-diol transitions offer moderate UV absorbance in the low-UV range (typically around 210 nm)[3].

Method Comparison: RP-HPLC vs. HILIC vs. GC-MS

To establish a robust purity validation framework, we must compare the viability of different chromatographic techniques. Hydrophilic Interaction Liquid Chromatography (HILIC) emerges as the superior choice because its orthogonal retention mechanism (partitioning into an aqueous-enriched layer on a polar stationary phase) effectively retains highly polar hydrates.

ParameterRP-HPLC (C18)HILIC (Amide/Silica)GC-MS
Retention Mechanism Hydrophobic interactionHydrophilic partitioningVolatility / Boiling point
Suitability for C6​O6​⋅8H2​O Poor (Elutes in void volume)Excellent (Strong retention) Poor (Requires derivatization)
Sample Prep Complexity Low (Aqueous dissolution)Low (Aqueous/Organic mix)High (Silylation required)
Sensitivity (UV 210 nm) ModerateHigh (Less aqueous noise)N/A (MS Detection)
Degradation Risk LowLowHigh (Thermal breakdown)

Experimental Protocol: Self-Validating HILIC-UV Workflow

To ensure scientific integrity, the following HILIC-UV protocol is designed as a self-validating system. By incorporating system suitability testing (SST) and bracketing standards, the method internally verifies resolution, peak tailing, and detector drift before and after sample analysis[3].

Step-by-Step Methodology

Phase 1: Reagent and Standard Preparation

  • Diluent Preparation: Prepare a diluent of Acetonitrile:Water (80:20, v/v). Causality: HILIC relies on a high organic mobile phase. Dissolving the highly polar octahydrate in pure water causes severe peak distortion (solvent mismatch); the 80:20 ratio ensures solubility while maintaining peak shape.

  • Standard Stock Solution: Accurately weigh 10.0 mg of reference standard hexaketocyclohexane octahydrate and dissolve in 10.0 mL of diluent (1.0 mg/mL). Sonicate in a cold water bath (<15 °C) to prevent thermal degradation.

  • Working Standards: Dilute the stock solution to create a 5-point calibration curve ranging from 10 µg/mL to 500 µg/mL[3].

Phase 2: Chromatographic Conditions

  • Column: ZIC-HILIC or Amide-bonded stationary phase (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase: Isocratic elution using Acetonitrile : 10 mM Ammonium Formate buffer (pH 3.0) at a ratio of 75:25 (v/v). Causality: The acidic buffer suppresses the ionization of any trace acidic impurities and stabilizes the gem-diol equilibrium of the octahydrate.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C (Strictly controlled to prevent on-column degradation).

  • Detection: UV at 210 nm[3].

  • Injection Volume: 5 µL.

Phase 3: System Suitability and Execution

  • Inject the blank (diluent) to confirm a stable baseline and absence of ghost peaks.

  • Inject the mid-level standard (100 µg/mL) six consecutive times. Calculate the Relative Standard Deviation (%RSD) of the peak area. Validation Gate: Proceed only if %RSD 2.0% and USP Tailing Factor 1.5.

  • Inject the sample sequence, bracketing with the standard every 10 injections to monitor detector drift.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating HILIC method, emphasizing the critical decision gates that ensure data integrity.

HILIC_Validation_Workflow A Sample Preparation (Cold Sonication, 80% ACN) B System Suitability Test (SST) 6x Replicate Injections A->B C Decision Gate: %RSD <= 2.0%? B->C D HILIC Separation (Amide Column, pH 3.0) C->D  Yes F Troubleshoot System (Check Pump/Column) C->F  No E UV Detection (210 nm) & Peak Integration D->E

Caption: Self-validating HILIC-UV workflow for hexaketocyclohexane octahydrate purity analysis.

Quantitative Data Presentation: Validation Metrics

Based on established analytical validation principles for highly polar cyclic ketones[3], the following table summarizes the expected performance metrics when validating hexaketocyclohexane octahydrate using the optimized HILIC-UV method.

Validation ParameterAcceptance CriteriaTypical HILIC-UV Performance
Linearity Range R2≥0.999 10 - 500 µg/mL ( R2=0.9995 )
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 100.5%
Precision (Intra-day %RSD) 2.0%0.8% - 1.2%
Limit of Detection (LOD) Signal-to-Noise 30.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise 101.5 µg/mL
Specificity Resolution from impurities 1.5 Rs​>2.0 (Baseline separation)

References

  • ResearchGate. "Electrocatalytic generation of hydrogen peroxide using carbon electrode modified with 5H-dibenzo[b,i]xanthene-5,7,12,14(13H)-tetraone derivative." ResearchGate. [Link]

Sources

Validation

comparing electron affinity of hexaketocyclohexane octahydrate

Comparative Guide: Electron Affinity and Redox Dynamics of Hexaketocyclohexane Octahydrate and Its Derivatives Executive Summary Hexaketocyclohexane octahydrate (commercially known as triquinoyl octahydrate) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Electron Affinity and Redox Dynamics of Hexaketocyclohexane Octahydrate and Its Derivatives

Executive Summary

Hexaketocyclohexane octahydrate (commercially known as triquinoyl octahydrate) is a highly oxidized organic precursor that has garnered significant attention in the development of high-capacity organic cathodes and electron-deficient materials. This guide objectively compares the electron affinity (EA) and electrochemical performance of its active anhydrous form—cyclohexanehexone (C₆O₆)—against alternative organic electron acceptors. By exploring the causality behind its remarkable multi-electron redox capabilities, this document provides researchers with validated experimental workflows for synthesizing, characterizing, and deploying this unique polyketone.

Structural Reality and Thermodynamic Baselines

For over a century, hexaketocyclohexane octahydrate was mischaracterized as a simple hydrate of C₆O₆[1]. Advanced crystallographic analyses have since revealed its true structure as dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O)[1]. To harness its exceptional electron affinity, the material must undergo rigorous dehydration to yield neutral cyclohexanehexone (C₆O₆)[2].

The neutral C₆O₆ molecule features six highly electrophilic carbonyl groups arranged in a cyclic skeleton, resulting in an extraordinary adiabatic electron affinity of 3.785 eV[2]. This high EA dictates its behavior as a powerful electron acceptor, capable of reversibly accepting up to six electrons during electrochemical discharge processes, yielding a theoretical capacity of 957 mAh/g[2].

Comparative Electron Affinity & Redox Performance

When designing organic electronic devices or multivalent metal batteries, the electron affinity (often correlated with the Lowest Unoccupied Molecular Orbital, LUMO) determines the reduction potential and the onset of electron injection[3].

Data Presentation: Quantitative Comparison of Organic Acceptors

Compound / DerivativeActive Redox CentersElectron Affinity / LUMOMax Transferred ElectronsTheoretical CapacityPrimary Application
Cyclohexanehexone (C₆O₆) 6 × (C=O)3.785 eV [2]6[2]957 mAh/g[2]Ultra-high capacity Li-ion cathodes
HATN (Hexaazatrinaphthylene)*6 × (C=N)-2.78 eV (LUMO)[3]6~418 mAh/gStable multivalent metal batteries[3]
p-Benzoquinone 2 × (C=O)~1.90 eV2496 mAh/gStandard redox benchmark
TCNQ 4 × (-C≡N)~2.80 eV2262 mAh/gOrganic conductors / charge-transfer salts

*HATN is directly synthesized via the condensation of hexaketocyclohexane octahydrate with o-phenylenediamine in glacial acetic acid[3].

Causality Insight: The superior electron affinity of C₆O₆ (3.785 eV) compared to p-benzoquinone stems from the dense clustering of six electron-withdrawing carbonyl groups without the stabilizing aromaticity found in traditional quinones. However, this high EA also makes the C₆O₆•– radical anion highly unstable, often leading to dissociation into carbon monoxide (CO) molecules if not kinetically trapped[2].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, accounting for the extreme electrophilicity and moisture sensitivity of the target molecules.

Protocol 3.1: Anhydrous C₆O₆ Generation via Controlled Dehydration

Objective: Convert the stable dodecahydroxycyclohexane dihydrate precursor into the high-EA C₆O₆ core.

  • Preparation: Load 500 mg of high-purity hexaketocyclohexane octahydrate into a custom Schlenk flask equipped with a cold trap.

  • Vacuum Application: Apply a high vacuum (≤ 10⁻⁴ Torr). Causality: High vacuum lowers the required dehydration temperature, preventing the thermal decomposition of the highly strained C₆O₆ ring into CO gas.

  • Thermal Ramping: Gradually heat the flask to 90°C over 4 hours. Monitor the cold trap for the collection of exactly 10 equivalents of water.

  • Isolation: Once water evolution ceases, immediately transfer the flask to an argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm). The resulting anhydrous C₆O₆ must be shielded from ambient moisture to prevent spontaneous rehydration driven by its high electron affinity.

Protocol 3.2: Gas-Phase Mass Spectrometry (ESI-MS)

Objective: Validate the molecular weight and structural integrity of C₆O₆.

  • Sample Prep: Inside the glovebox, dissolve anhydrous C₆O₆ in thoroughly dehydrated acetonitrile.

  • Ionization: Feed the solution via syringe pump into an Electrospray Ionization (ESI) source operating in negative ion mode at -4.5 kV[2].

  • Detection Strategy: Do not search for the bare C₆O₆•– radical anion; ESI is a relatively high-energy source that hampers the observation of this unstable open-shell species[2]. Instead, monitor for the protonated anion C₆O₆H– (m/z 169)[2].

  • Tandem MS Validation: Isolate the m/z 169 peak and subject it to Collision-Induced Dissociation (CID). The self-validating proof of the hexaketone structure is the observation of consecutive losses of CO molecules (yielding fragments at m/z 141, 113, etc.)[2],[1].

Protocol 3.3: Electrochemical Validation (Cyclic Voltammetry)

Objective: Correlate the theoretical electron affinity with macroscopic reduction potentials.

  • Electrode Fabrication: Grind C₆O₆ with conductive carbon (Super P) and PVDF binder (6:3:1 mass ratio) in N-methyl-2-pyrrolidone (NMP). Cast onto aluminum foil and dry under vacuum at 60°C.

  • Cell Assembly: Assemble a CR2032 coin cell using lithium metal as the anode and 1.0 M LiPF₆ in EC/DEC as the electrolyte.

  • Measurement: Run Cyclic Voltammetry (CV) at a scan rate of 0.1 mV/s from 1.5 V to 4.0 V vs. Li/Li⁺.

  • Analysis: The presence of multiple distinct cathodic peaks validates the sequential multi-electron reduction pathway (up to 6 electrons)[2]. The highly positive onset potential confirms the strong electron affinity of the C₆O₆ core compared to standard quinones.

Mechanistic Workflow

G cluster_0 Precursor & Activation cluster_1 Redox Chemistry & Electron Affinity cluster_2 Alternative Acceptors A Triquinoyl Octahydrate C6(OH)12·2H2O B Thermal Dehydration (Vacuum, -10 H2O) A->B C Cyclohexanehexone (C6O6) EA = 3.785 eV B->C Anhydrous State D Multi-Electron Acceptance (Up to 6e-) C->D F p-Benzoquinone (2e- Acceptor) C->F Superior EA G HATN Derivative (LUMO = -2.78 eV) C->G Precursor to E Fully Reduced Anion C6O6^6- D->E

Transformation of triquinoyl octahydrate to C6O6, highlighting its 6e- reduction pathway and comparative derivatives.

Sources

Comparative

Unveiling the True Identity of Hexaketocyclohexane Octahydrate: A Comparative Guide on Nomenclature, Structure, and Reactivity

For decades, researchers and drug development professionals purchasing reagents under the names "triquinoyl octahydrate" or "hexaketocyclohexane octahydrate" (CAS 527-31-1) have been met with a fascinating structural par...

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Author: BenchChem Technical Support Team. Date: April 2026

For decades, researchers and drug development professionals purchasing reagents under the names "triquinoyl octahydrate" or "hexaketocyclohexane octahydrate" (CAS 527-31-1) have been met with a fascinating structural paradox. The commercial nomenclature implies a fully oxidized cyclohexane ring ( C6​O6​ ) complexed with eight water molecules. However, modern analytical techniques have definitively proven that the physical reality of this compound is a fully hydrated geminal diol: dodecahydroxycyclohexane dihydrate ( C6​(OH)12​⋅2H2​O ).

As a Senior Application Scientist, I have designed this guide to objectively compare the theoretical polyketone model against the experimentally validated polyol structure. By understanding the causality behind this structural discrepancy, researchers can better predict the reagent's behavior in complex organic syntheses, such as the development of electron-transport materials and novel therapeutics.

The Nomenclature vs. Structural Reality Paradox

The theoretical structure of hexaketocyclohexane features six adjacent, highly electrophilic carbonyl groups. This arrangement creates immense dipole-dipole repulsion and severe angle strain within the sp2 -hybridized carbon ring.

The Causality of Hydration: To relieve this electrostatic repulsion, the theoretical C6​O6​ molecule acts as a powerful electrophile. Even under ambient conditions, it undergoes rapid nucleophilic attack by atmospheric or solvent water. This hydration converts the planar sp2 carbonyl carbons into tetrahedral sp3 carbons, forming stable geminal diols. The resulting dodecahydroxycyclohexane molecule then crystallizes with two additional water molecules to form an extensive, stabilizing hydrogen-bond network [1].

Therefore, comparing "hexaketocyclohexane octahydrate" and "dodecahydroxycyclohexane dihydrate" is not a comparison of two different products, but rather a comparison between a historical theoretical model and its actual solid-state reality .

Quantitative Structural Comparison

The following table summarizes the divergent physicochemical properties between the theoretical nomenclature model and the actual experimental structure.

PropertyTheoretical Model (Hexaketocyclohexane)Actual Experimental Structure (Dodecahydroxycyclohexane Dihydrate)
Common Trade Names Triquinoyl, HexaketocyclohexaneTriquinoyl octahydrate, Cyclohexanehexone octahydrate
Molecular Formula C6​O6​ C6​H16​O14​ or C6​(OH)12​⋅2H2​O
Carbon Hybridization sp2 (Planar ring) sp3 (Tetrahedral ring)
Functional Groups 6 × Ketones12 × Hydroxyls (Geminal Diols)
Molar Mass 168.06 g/mol 312.18 g/mol
Thermodynamic State Highly unstable (dipole repulsion)Stable solid (decomposes at ~95-100 °C)

Mechanistic Pathway of Hydration

The transformation from the theoretical hexaketone to the commercial reagent is driven by the thermodynamic preference for sp3 hybridization in highly oxidized cyclic systems.

G N1 Theoretical Hexaketone C6O6 (Triquinoyl) N2 Nucleophilic Attack (+ 6 H2O) N1->N2 Relief of electrostatic repulsion N3 Geminal Diol Intermediate C6(OH)12 N2->N3 sp2 to sp3 transition N4 Lattice Hydration (+ 2 H2O) N3->N4 Hydrogen bond network formation N5 Commercial Reagent C6(OH)12 · 2H2O N4->N5 Crystallization

Hydration of theoretical hexaketocyclohexane to commercial dodecahydroxycyclohexane dihydrate.

Experimental Methodologies and Self-Validating Protocols

To rigorously differentiate between the theoretical polyketone and the actual polyol, and to demonstrate how the true hexaketone can actually be isolated, researchers rely on the following self-validating experimental workflows.

Protocol 1: X-Ray Crystallographic Validation of the Geminal Diol

Causality: Spectroscopic methods like FTIR can be ambiguous for this compound because the massive hydrogen-bonding network broadens the -OH stretches, potentially masking or mimicking carbonyl signals. Single-crystal X-ray diffraction (XRD) is chosen because it directly maps electron density, allowing unambiguous assignment of bond lengths (distinguishing ~1.22 Å C=O double bonds from ~1.40 Å C−O single bonds).

Step-by-Step Methodology:

  • Solubilization: Dissolve 50 mg of commercial "triquinoyl octahydrate" in 5 mL of high-purity methanol.

  • Crystal Growth: Allow the solution to undergo slow evaporation at 20 °C in a vibration-free environment until colorless, plate-like crystals form.

  • Mounting: Isolate a single crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation.

  • Data Collection: Irradiate the crystal using a diffractometer equipped with Mo Kα radiation ( λ=0.71073 Å) at 200 K.

  • Self-Validating Readout: Solve the phase problem using direct methods. The protocol validates itself when the Rietveld refinement yields an R-factor of < 0.05, definitively showing an inversion center with all carbons sp3 hybridized and bonded to two distinct hydroxyl groups[1].

Protocol 2: Thermal Dehydration to Synthesize True Cyclohexanehexone ( C6​O6​ )

Causality: Because the commercial product is a fully hydrated diol, obtaining the theoretical hexaketone requires breaking covalent C−O(H) bonds to reform the carbonyls. High heat provides the thermodynamic driving force for dehydration, while continuous vacuum shifts the equilibrium (via Le Chatelier's principle) by permanently removing gaseous H2​O from the system.

Step-by-Step Methodology:

  • Preparation: Place 100 mg of commercial C6​(OH)12​⋅2H2​O powder into a vacuum-sealed Schlenk tube.

  • Vacuum Application: Apply continuous vacuum pumping (down to 10−3 mbar) to ensure immediate removal of evolved water vapor.

  • Thermal Dehydration: Gradually heat the apparatus to 180 °C. Maintain this temperature for 2 hours until the white powder fully transitions into a dark brown powder.

  • Inert Transfer: Immediately transfer the brown powder into an argon-filled glovebox. Critical Step: Exposure to ambient humidity will cause instantaneous rehydration back to the geminal diol.

  • Self-Validating Readout: Analyze the product using Electrospray Ionization Mass Spectrometry (ESI-MS) integrated directly inside the glovebox. The protocol is validated by the detection of the C6​O6​H− parent anion (m/z ~ 169) and consecutive losses of CO fragments in tandem MS, confirming the successful isolation of the elusive hexaketone [2].

Applications in Drug Development & Materials Science

Understanding that the starting material is a geminal diol rather than a polyketone fundamentally changes how application scientists approach its reactivity. For example, in the synthesis of hexaazatriphenylenehexacarbonitrile (HAT-CN) —a highly electron-deficient discotic molecule used as a charge-generation layer in OLEDs and a synthon in drug discovery—the commercial dodecahydroxycyclohexane dihydrate is reacted with diaminomaleonitrile.

The reaction proceeds not via simple ketone condensation, but requires the in situ dehydration of the geminal diols under acidic, refluxing conditions to transiently expose the electrophilic carbonyls, which are then immediately trapped by the amine nucleophiles. Recognizing the true structural identity prevents stoichiometric errors and optimizes reaction yields.

References

  • Klapötke, T. M., Polborn, K., & Weigand, J. J. (2005). Dodecahydroxycyclohexane dihydrate. Acta Crystallographica Section E, 61(5), o1393-o1395.[Link]

  • Zhang, D., Lu, Y., Wang, J., Gong, C., Hou, X., Zhang, X., & Chen, J. (2021). Revisiting the Hitherto Elusive Cyclohexanehexone Molecule: Bulk Synthesis, Mass Spectrometry, and Theoretical Studies. The Journal of Physical Chemistry Letters, 12(40), 9848-9852.[Link]

Validation

benchmarking hexaketocyclohexane octahydrate performance in energy storage

Title: Benchmarking Hexaketocyclohexane Octahydrate Derivatives in Next-Generation Energy Storage Introduction: The Shift to Organic Electrode Materials (OEMs) Traditional inorganic cathode materials (e.g., LiCoO₂ or LiF...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking Hexaketocyclohexane Octahydrate Derivatives in Next-Generation Energy Storage

Introduction: The Shift to Organic Electrode Materials (OEMs)

Traditional inorganic cathode materials (e.g., LiCoO₂ or LiFePO₄) are approaching their theoretical capacity limits and pose significant environmental and supply chain challenges. Organic Electrode Materials (OEMs) offer a sustainable, structurally tunable alternative. At the forefront of this shift is hexaketocyclohexane octahydrate.

Historically misidentified in archaic literature, modern crystallographic and mass spectrometry studies confirm the true structure of this precursor is dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O)[1][2]. For researchers and drug development professionals transitioning into materials science, the rigorous handling of these highly reactive polycarbonyls mirrors the stringent inert-atmosphere protocols used in advanced active pharmaceutical ingredient (API) synthesis. Today, this compound serves as a critical building block for synthesizing ultrahigh-capacity organic cathodes, notably anhydrous cyclohexanehexone (C₆O₆) and nitrogen-rich covalent organic frameworks (COFs)[3][4].

Mechanistic Pathways & Structural Causality

The remarkable electrochemical performance of hexaketocyclohexane-derived materials stems from their dense, reversibly reducible active sites.

  • Carbonyl Redox (C₆O₆): Anhydrous C₆O₆ consists entirely of redox-active carbonyl (C=O) groups. During the discharge phase in a lithium-ion battery (LIB), the molecule can accept up to six electrons and six Li⁺ ions, transitioning into a stabilized C-O-Li enolate state[1][5]. This multi-electron transfer is the causal mechanism behind its massive theoretical capacity of 957 mAh/g[1].

  • Imine/Aza Redox (HATN/COFs): By condensing hexaketocyclohexane octahydrate with aromatic diamines, researchers synthesize hexaazatriphenylene (HAT) or 2D fully conjugated COF derivatives[4][6]. These structures utilize C=N bonds for reversible ion insertion. The extended π-conjugated skeleton stabilizes the active centers, effectively mitigating the dissolution issues that typically plague small-molecule OEMs in polar electrolytes[4][7].

MaterialWorkflow Precursor Hexaketocyclohexane Octahydrate C6(OH)12·2H2O Dehydration Thermal Dehydration (-H2O) Precursor->Dehydration Condensation Polycondensation (+ Diamines) Precursor->Condensation C6O6 Cyclohexanehexone (C6O6) 6e- Redox Active Dehydration->C6O6 COF Conjugated COFs / HATN Extended π-System Condensation->COF HighCap Ultrahigh Capacity LIBs (>900 mAh/g) C6O6->HighCap HighStab Stable Symmetric Batteries (>1000 Cycles) COF->HighStab

Workflow of hexaketocyclohexane octahydrate conversion into active energy storage materials.

Benchmarking Performance: Comparative Data Analysis

To objectively assess the viability of hexaketocyclohexane derivatives, we benchmark them against state-of-the-art organic derivatives and commercial inorganic baselines.

Table 1: Electrochemical Performance Benchmarking of Cathode Materials

MaterialActive Redox SitesPractical CapacityAverage VoltageCycle Life / RetentionKey Advantage
Cyclohexanehexone (C₆O₆) C=O (6e⁻)902 mAh/g (LIB)1.7 V vs Li/Li⁺82% at 100 cyclesUltrahigh energy density (1533 Wh/kg)[3][8]
HTPT-COF@CNT C=O, C=N507.7 mAh/g (LIB)~2.0 V vs Li/Li⁺1000 cyclesCore-shell structure prevents dissolution[4][7]
Triquinoxalinediol (TQD) C=N, C-OH503.4 mAh/g (ZIB)0.67 V vs Zn/Zn²⁺50.9% at 40 cyclesHigh initial capacity in aqueous systems[6]
LiFePO₄ (Baseline) Fe²⁺/Fe³⁺~160 mAh/g (LIB)3.4 V vs Li/Li⁺>2000 cyclesCommercial standard, high structural stability

Analysis: While C₆O₆ delivers an unprecedented capacity of 902 mAh/g[3], its primary limitation is high solubility in polar electrolytes, leading to capacity fading over extended cycling[3][8]. Conversely, synthesizing COFs (like HTPT-COF interwoven with CNTs) sacrifices some absolute capacity (yielding 507.7 mAh/g) but drastically improves longevity to 1000 cycles by locking the active sites within an insoluble π-conjugated matrix[4][7].

Experimental Protocols: Self-Validating Workflows

Reproducible battery performance relies on rigorous precursor dehydration and precise electrode formulation. The following protocols outline the preparation of anhydrous C₆O₆ and its integration into a functional coin cell.

Protocol 1: Synthesis of Anhydrous Cyclohexanehexone (C₆O₆) Causality: The octahydrate precursor contains tightly bound water molecules. If not completely removed, residual moisture will aggressively react with the lithium anode and degrade the electrolyte, artificially collapsing the cell's Coulombic efficiency.

  • Pre-treatment: Transfer 2.0 g of hexaketocyclohexane octahydrate into a specialized Schlenk flask[5].

  • Vacuum Dehydration: Connect the flask to a high-vacuum line (<10⁻³ Torr). Gradually heat the mantle to 150–180°C. Maintain dynamic vacuum for 12-24 hours[5].

    • Self-Validation Step: The transition from a hydrated crystalline state to an anhydrous powder must be verified via FT-IR (confirming the complete disappearance of the broad O-H stretch at ~3400 cm⁻¹).

  • Inert Transfer: Cool the flask to room temperature under vacuum. Immediately transfer the sealed flask into an Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm) to prevent rehydration[5].

Protocol 2: Electrode Fabrication and Cell Assembly Causality: Organic molecules are electrical insulators. A high ratio of conductive carbon is mandatory to establish percolation networks that facilitate rapid electron transfer to the redox-active carbonyls.

  • Slurry Preparation: In the glovebox, mill the anhydrous C₆O₆ powder with Super P carbon black in a 60:30 weight ratio until visually homogeneous[5].

  • Binder Integration: Add 10 wt% Polyvinylidene fluoride (PVDF) pre-dissolved in N-methyl-2-pyrrolidone (NMP)[5][9]. Stir overnight at room temperature to ensure uniform dispersion[5].

  • Coating: Doctor-blade the slurry onto an aluminum foil current collector (target thickness: 100-150 µm)[5].

  • Drying: Dry the coated electrode in a vacuum oven at 80°C for 12 hours to volatilize the NMP solvent[5].

  • Assembly: Punch circular disks. Assemble CR2032 coin cells using a lithium metal anode, a glass fiber separator, and a high-polarity ionic liquid electrolyte (chosen specifically to suppress C₆O₆ dissolution)[3][5].

Electrochemistry Oxidized Oxidized State (C=O Active Sites) Transfer Electrochemical Redox Reaction Oxidized->Transfer Discharge (+6 Li+, +6 e-) Reduced Reduced State (C-O-Li Enolates) Transfer->Reduced Reduced->Oxidized Charge (-6 Li+, -6 e-)

Reversible multi-electron redox mechanism of cyclohexanehexone during charge/discharge.

Conclusion

Hexaketocyclohexane octahydrate is a foundational building block for next-generation organic energy storage. While its direct dehydrated form (C₆O₆) pushes the boundaries of theoretical energy density[8], its true potential lies in its use as a synthon for extended π-conjugated COFs and HATN derivatives[4]. By engineering the molecular architecture to restrict solubility while maintaining ionic accessibility, researchers can successfully bridge the gap between organic capacity and inorganic stability.

References

  • Chen, X., et al. "Cyclohexanehexone with Ultrahigh Capacity as Cathode Materials for Lithium‐Ion Batteries." Angewandte Chemie, 2019.
  • "Application Notes and Protocols for Cyclohexanehexone as a Cathode Material in Lithium-Ion Batteries." Benchchem, 2025.
  • "Revisiting the Hitherto Elusive Cyclohexanehexone Molecule: Bulk Synthesis, Mass Spectrometry, and Theoretical Studies." The Journal of Physical Chemistry Letters, ACS Publications, 2021.
  • "Application Notes and Protocols: Hexaketocyclohexane Octahydrate in Materials Science." Benchchem, 2025.
  • "Crafting Core–Shell Heterostructures with Enriched Active Centers for High-Energy-Density Symmetric Lithium-Ion Batteries." ACS Nano, 2024.
  • "Triquinoxalinediol as organic cathode material for rechargeable aqueous zinc-ion batteries." RSC Advances, 2023.
  • "Advances in electrochemical energy storage with covalent organic frameworks." RSC Advances, 2021.

Sources

Safety & Regulatory Compliance

Safety

Hexaketocyclohexane octahydrate proper disposal procedures

Operational Guide: Safe Handling, Decontamination, and Disposal of Hexaketocyclohexane Octahydrate As a Senior Application Scientist, I recognize that laboratory safety extends far beyond the benchtop; it encompasses the...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling, Decontamination, and Disposal of Hexaketocyclohexane Octahydrate

As a Senior Application Scientist, I recognize that laboratory safety extends far beyond the benchtop; it encompasses the entire lifecycle of a chemical, culminating in its proper disposal. Hexaketocyclohexane octahydrate (also known as triquinoyl octahydrate) is a critical building block in the synthesis of water-soluble π-conjugated hexaazatrinaphthylenes and pharmaceutical intermediates [1].

While this compound is not classified as highly toxic under standard OSHA criteria, its physical properties as a combustible solid and its severe environmental hazard classification necessitate stringent, procedurally sound disposal protocols [2]. This guide provides drug development professionals with field-proven, self-validating methodologies for the safe logistical management and disposal of this polyketone.

Part 1: Quantitative Data & Physicochemical Profiling

Understanding the physicochemical properties of hexaketocyclohexane octahydrate is the foundation of a safe disposal strategy. The causality behind our handling procedures is directly rooted in the data summarized below.

PropertyValueOperational Implication & Causality
Molecular Formula C₆O₆·8H₂OHighly hydrated polyketone; sensitive to thermal degradation [3].
Molecular Weight 312.18 g/mol Standard stoichiometric tracking required for waste manifesting [3].
Appearance White to light brown powderVisual indicator of state; darkening may indicate oxidation or dehydration [1].
Storage Temperature 2-8°CRequires refrigerated waste storage to maintain hydration stability [1].
Hazard Class Combustible Solid (Class 11)Must be strictly segregated from strong oxidizing agents to prevent exothermic reactions [1][2].
Environmental Risk WGK 3 (Severe Water Hazard)Strict prohibition from aqueous drain disposal; requires incineration [1].

Part 2: Step-by-Step Disposal & Decontamination Protocol

To ensure absolute safety and compliance, every phase of this disposal workflow is designed as a self-validating system . Do not proceed to the next step until the validation checkpoint of the current step is confirmed.

Phase 1: Pre-Disposal Handling & Collection

Step 1: PPE Verification

  • Action: Operators must don nitrile gloves, safety goggles (compliant with OSHA 29 CFR 1910.133 or EN166), and a standard lab coat [2].

  • Causality: Although not highly toxic, the powder acts as a mechanical irritant to mucous membranes and the respiratory tract.

  • Validation Checkpoint: Perform a visual and tactile inspection of gloves for micro-tears. Verify that goggles form a complete seal around the eyes before opening the waste perimeter.

Step 2: Mechanical Collection

  • Action: Use a dedicated anti-static brush and dustpan to sweep up the solid powder waste. Never use standard laboratory vacuums [2].

  • Causality: Hexaketocyclohexane octahydrate is a combustible solid [1]. High-velocity vacuums can aerosolize the powder, creating a suspended dust cloud that presents a severe deflagration risk if exposed to a static spark or motor heat [2].

  • Validation Checkpoint: Shine a high-lumen flashlight parallel to the benchtop/floor to ensure no airborne dust particulates have been generated during the sweeping process.

Phase 2: Containment & Storage

Step 3: Primary Containment

  • Action: Transfer the collected powder into a chemically compatible, sealable secondary container (e.g., high-density polyethylene, HDPE).

  • Causality: HDPE provides an inert barrier that prevents moisture ingress or egress, ensuring the octahydrate does not lose its water of hydration, which could alter its stability profile.

  • Validation Checkpoint: Secure the lid and gently invert the sealed container over a clean, dark surface for 5 seconds. Confirm zero particulate leakage before proceeding.

Step 4: Labeling and Segregation

  • Action: Affix a standardized chemical waste manifest to the container. Mark it explicitly as "Combustible Solid Waste" and "WGK 3: Severe Water Hazard" [1].

  • Causality: Clear labeling prevents accidental mixing with incompatible aqueous waste streams, which would violate environmental regulations.

  • Validation Checkpoint: Cross-reference the label with the laboratory's master waste log to ensure identical nomenclature is used.

Step 5: Cold Storage

  • Action: Transfer the sealed waste container to a dedicated waste refrigerator maintained at 2-8°C, ensuring it is isolated from strong oxidizing agents [1][2].

  • Causality: The octahydrate form relies on its water of hydration for structural stability. Elevated temperatures drive off water molecules, increasing the material's sensitivity to oxidation. Contact with strong oxidizers can initiate spontaneous exothermic reactions [2].

  • Validation Checkpoint: Check the digital thermometer of the waste refrigerator to confirm the temperature is exactly within the 2-8°C threshold. Visually audit the shelf to ensure no peroxides, nitrates, or halogens are co-stored.

Phase 3: Final Handoff

Step 6: Contractor Transfer

  • Action: Provide the licensed waste management contractor with the complete Safety Data Sheet (SDS) and the physical waste container [3].

  • Causality: Regulatory compliance requires that the contractor is fully aware of the WGK 3 status so the material is routed for high-temperature incineration rather than landfilling.

  • Validation Checkpoint: Require the contractor to sign the internal waste manifest specifically acknowledging the receipt of a "WGK 3 Combustible Solid." Retain this signed document for environmental compliance audits.

Part 3: Operational Workflow Visualization

DisposalWorkflow Start Waste Generation: Hexaketocyclohexane Octahydrate PPE Don PPE (Gloves, Goggles, Coat) Start->PPE Collect Mechanical Collection (Sweep/Shovel, No Vacuums) PPE->Collect Prevent Dust Contain Seal in Primary Waste Container (Tightly Closed) Collect->Contain Transfer Label Affix Waste Manifest (WGK 3, Combustible) Contain->Label Validate Seal Store Cold Storage (2-8°C) Dry & Ventilated Label->Store Relocate Waste OxidizerCheck Verify Segregation from Strong Oxidizers Store->OxidizerCheck Safety Audit Dispose Transfer to Licensed Waste Contractor OxidizerCheck->Dispose Final Handoff

Fig 1: Logistical workflow for Hexaketocyclohexane octahydrate disposal.

References

Handling

Personal protective equipment for handling Hexaketocyclohexane octahydrate

As a Senior Application Scientist, my objective is to bridge the gap between regulatory safety data and practical benchtop execution. Hexaketocyclohexane octahydrate (also known as cyclohexanehexone octahydrate or triqui...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my objective is to bridge the gap between regulatory safety data and practical benchtop execution. Hexaketocyclohexane octahydrate (also known as cyclohexanehexone octahydrate or triquinoyl octahydrate) is an indispensable building block in organic synthesis, particularly for developing water-soluble π-conjugated hexaazatrinaphthylenes.

However, its physical state as a fine, light brown powder presents specific handling challenges[1]. Airborne particulates can bypass standard laboratory defenses, necessitating stringent, causally-driven protocols. This guide provides a self-validating operational framework to ensure product integrity and personnel safety.

Physicochemical & Hazard Profile

To design an effective safety protocol, we must first understand the physicochemical properties that dictate the compound's behavior. Hexaketocyclohexane octahydrate is not highly toxic, but its physical characteristics require precise environmental controls[2].

Table 1: Chemical Properties and Operational Implications

PropertyValueOperational Implication
Appearance Light brown powder[1][2]Highly prone to aerosolization; requires draft-free weighing and strict dust minimization[3].
Melting Point 99 °C (Decomposes)[2]Thermally sensitive. Do not autoclave contaminated glassware or expose to high-heat environments.
Storage Temp 2–8 °CMust be refrigerated to maintain the octahydrate complex stability and prevent degradation.
Storage Class 11 (Combustible Solids)Keep isolated from strong oxidizing agents and open flames[2].

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient for handling fine, combustible powders. Every piece of PPE must be selected to break a specific chain of exposure.

Table 2: Required PPE and Mechanistic Justifications

Body PartEquipment StandardMechanistic Justification
Eyes/Face Chemical goggles (3)[2][3]Safety glasses leave peripheral gaps. Goggles create a seal that prevents airborne dust from dissolving in the mucosal moisture of the eyes.
Hands Nitrile protective gloves[1][3]Mitigates dermal exposure. Some safety profiles classify the compound as harmful via prolonged skin contact[4].
Body Flame-resistant lab coat[1][3]Protects against the compound's combustible nature (Class 11) while preventing powder from clinging to personal clothing.
Respiratory NIOSH/MSHA or EN 149 approved respirator (e.g., N95/P100)[2][3]Mandatory if handling outside a fume hood. Prevents inhalation of micro-particulates that can cause respiratory irritation[2][3].

Operational Plan: Step-by-Step Handling Procedure

A self-validating protocol requires the operator to confirm environmental conditions before proceeding to the next step.

Phase 1: Precision Weighing and Transfer
  • Environmental Verification: Ensure the fume hood face velocity is between 80–100 feet per minute (fpm).

    • Causality: A velocity below 80 fpm fails to contain the dust, while a velocity above 100 fpm creates aerodynamic turbulence that scatters the light brown powder[1][3].

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weigh boat and micro-spatula.

    • Causality: Fine organic powders hold static charges, causing them to repel from the spatula, contaminating the balance area and skewing stoichiometric yields.

  • Transfer Execution: Slowly transfer the powder. Keep the source container and the weigh boat as close as possible to minimize the drop height.

  • Post-Weighing Sealing: Immediately cap the source vial and return it to 2–8 °C storage.

    • Causality: Prolonged exposure to ambient lab conditions can compromise the octahydrate hydration state and expose the compound to thermal degradation[2].

Phase 2: Spill Containment and Wet Clean-Up

If a spill occurs, immediate and correct intervention is required to prevent environmental contamination[5].

  • Initial Assessment: If a spill occurs outside the fume hood, immediately don a NIOSH-approved particulate respirator before approaching the spill[2][3].

  • Aerosolization Prevention: Do not use a brush or dry paper towel.

    • Causality: Dry sweeping forces the fine powder into the air, drastically increasing the inhalation risk and spreading the contamination footprint[2].

  • Wet Wiping: Dampen absorbent wipes with an excess of water. Gently place the wet wipe directly over the spilled powder to trap it[1].

  • Surface Decontamination: Wipe inward from the edges of the spill to prevent spreading. Wash the contaminated surface thoroughly with mild soap and water[1][3].

  • Waste Segregation: Place all contaminated wipes and empty packaging into a designated, sealable solid chemical waste container. Do not discard in standard trash or reuse empty containers[3][5].

Workflow Visualization

The following logic tree dictates the operational flow for handling, spill response, and final disposal.

Workflow Start Pre-Operation: Verify EHS & PPE Hood Transfer to Fume Hood Start->Hood Weigh Weighing Protocol (Anti-static) Hood->Weigh Decision Spill Detected? Weigh->Decision Spill Wet Clean-Up (No Dry Sweeping) Decision->Spill Yes Store Seal & Store at 2-8°C Decision->Store No Dispose EHS Solid Waste Disposal Spill->Dispose Store->Dispose Waste

Operational workflow for handling and disposal of Hexaketocyclohexane octahydrate.

Comprehensive References

To verify the safety standards and chemical properties discussed in this guide, please refer to the following authoritative sources:

  • BenchChem (2025). . Retrieved from 3

  • Loba Chemie (2019). HEXAKETOCCYCLOHEXANE OCTAHYDRATE MSDS CAS-No.: 527-31-1. Retrieved from 1

  • BenchChem (2025). Safe Disposal of Hexaketocyclohexane Octahydrate: A Comprehensive Guide for Laboratory Professionals. Retrieved from5

  • Sigma-Aldrich . Hexaketocyclohexane octahydrate Product Page. Retrieved from

  • Fisher Scientific (2012/2025). SAFETY DATA SHEET: Hexaketocyclohexane octahydrate. Retrieved from2

  • Avantor Sciences (2017). SAFETY DATA SHEET: Hexaketocyclohexane octahydrate. Retrieved from 4

Sources

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